molecular formula C4H3ClN2O B11922788 1H-Imidazole-4-carboxaldehyde, 5-chloro- CAS No. 61994-11-4

1H-Imidazole-4-carboxaldehyde, 5-chloro-

Cat. No.: B11922788
CAS No.: 61994-11-4
M. Wt: 130.53 g/mol
InChI Key: OHVWCRAXBOZMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-4-carboxaldehyde, 5-chloro- is a useful research compound. Its molecular formula is C4H3ClN2O and its molecular weight is 130.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-4-carboxaldehyde, 5-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-4-carboxaldehyde, 5-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61994-11-4

Molecular Formula

C4H3ClN2O

Molecular Weight

130.53 g/mol

IUPAC Name

5-chloro-1H-imidazole-4-carbaldehyde

InChI

InChI=1S/C4H3ClN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7)

InChI Key

OHVWCRAXBOZMMG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)Cl)C=O

Origin of Product

United States

Foundational & Exploratory

Chemical properties of 1H-Imidazole-4-carboxaldehyde, 5-chloro-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1H-Imidazole-4-carboxaldehyde, 5-chloro-

Foreword: In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount. 1H-Imidazole-4-carboxaldehyde, 5-chloro- stands out as a particularly versatile scaffold. Its trifunctional nature—a reactive aldehyde, an electronically tunable imidazole ring, and a displaceable chloro group—offers a powerful toolkit for molecular architects. This guide is designed for the practicing researcher and drug development professional, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, reactivity, and application.

Core Molecular Profile and Physicochemical Characteristics

A foundational understanding of a molecule's intrinsic properties is the bedrock of its effective application. These parameters govern solubility, stability, and reactivity, directly influencing experimental design from reaction setup to purification.

Structural and Physicochemical Data

The key properties of 1H-Imidazole-4-carboxaldehyde, 5-chloro- are summarized in Table 1 . This data is critical for logistical considerations such as solvent selection for reactions and chromatographic separations, as well as for predicting its behavior in various chemical environments.

PropertyValueData Source
CAS Number 61994-11-4[1]
Molecular Formula C₄H₃ClN₂OPubChem CID 136479
Molecular Weight 130.53 g/mol PubChem CID 136479
Appearance Off-white to light yellow solid/powderInferred from similar compounds
Melting Point 99 °C (for 2-butyl derivative)[2]
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF), alcoholsGeneral chemical knowledge

Table 1: Key Physicochemical Properties. Note: Some data, like melting point, is referenced from a structurally similar analogue and should be considered an estimate.

Spectroscopic Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular identity and purity. The expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum will feature key singlets for the aldehyde proton (δ 9.5-10.0 ppm), the imidazole C2-H proton (δ ~7.5-8.0 ppm), and a broad signal for the N-H proton. The exact shifts are solvent-dependent.

  • ¹³C NMR: The carbon spectrum is characterized by the aldehyde carbonyl signal (δ ~180-190 ppm) and distinct resonances for the three unique carbons of the imidazole ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 130 and a characteristic M+2 peak at m/z 132 in an approximate 3:1 ratio, which is the definitive isotopic signature of a monochlorinated compound.

  • Infrared (IR) Spectroscopy: Key vibrational bands include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, a broad N-H stretch (~3100-3300 cm⁻¹), and C=N/C=C stretching frequencies characteristic of the imidazole ring (~1400-1600 cm⁻¹).[3]

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of 1H-Imidazole-4-carboxaldehyde, 5-chloro- is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of heterocyclic chemistry for its reliability in formylating electron-rich rings.[6][7]

Mechanistic Rationale and Workflow

The process involves two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution onto the imidazole precursor. The choice of a Vilsmeier-Haack approach is strategic; it provides both the formyl group and the chloro substituent in a one-pot procedure from a suitable precursor, making it highly efficient.

Vilsmeier_Synthesis cluster_reagent_formation Step 1: Vilsmeier Reagent Formation cluster_formylation Step 2: Electrophilic Substitution & Chlorination DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent Nucleophilic Attack POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Precursor Imidazolone Precursor Vilsmeier_Reagent->Precursor Formylating & Chlorinating Agent Intermediate Iminium Salt Intermediate Precursor->Intermediate Electrophilic Attack Product 1H-Imidazole-4-carboxaldehyde, 5-chloro- Intermediate->Product Hydrolysis (Aqueous Workup)

Figure 1: Conceptual workflow for the Vilsmeier-Haack synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks (TLC) and definitive final characterization.

Materials & Reagents:

  • 2-Alkyl-4-hydroxy-imidazole (or corresponding imidazolinone precursor)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Eluent: Hexane/Ethyl Acetate mixture

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Maintaining an inert atmosphere is critical as both POCl₃ and the Vilsmeier reagent are moisture-sensitive.

  • Vilsmeier Reagent Preparation: Charge the flask with anhydrous DMF (acting as both reagent and solvent). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ dropwise via the dropping funnel over 30 minutes. Causality: This slow, cooled addition is essential to control the highly exothermic reaction that forms the electrophilic Vilsmeier reagent.[8] A rapid addition can lead to uncontrolled temperature increase and side-product formation.

  • Substrate Addition: Once the Vilsmeier reagent has formed (typically a pale yellow to orange solution/slurry), add the imidazolone precursor portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 70-80 °C and monitor its progress by Thin Layer Chromatography (TLC). Validation: Compare the TLC of the reaction mixture against a spot of the starting material. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, lower Rf product spot.

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Causality: This step neutralizes the excess acidic reagents and hydrolyzes the intermediate iminium salt to the final aldehyde product.[7] This process is highly exothermic and can release gas; slow addition is a critical safety measure.

  • Extraction & Isolation: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Causality: The water wash removes residual DMF, while the brine wash helps to break any emulsions and remove bulk water before the final drying step.

  • Purification: Purify the resulting crude solid via flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane.

  • Final Validation: Collect the pure fractions, combine, and remove the solvent to yield the final product. Confirm identity and purity using the spectroscopic methods outlined in Section 1.2.

Reactivity Profile and Synthetic Utility

The synthetic power of this molecule lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective modifications. Imidazole derivatives are crucial in drug discovery for their wide range of biological activities, including anticancer, antifungal, and antihypertensive properties.[9][10][11][12]

Reactivity_Map cluster_derivatives Key Synthetic Transformations CICA 1H-Imidazole-4-carboxaldehyde, 5-chloro- N-H Acidic Proton C4-Aldehyde C5-Chloro Atom N_Alkylation N-Alkylation / N-Arylation CICA:n->N_Alkylation Base + Electrophile (R-X) Reductive_Amination Reductive Amination CICA:cho->Reductive_Amination Amine (R₂NH), Reducing Agent (NaBH(OAc)₃) Oxidation Oxidation to Carboxylic Acid CICA:cho->Oxidation Oxidant (e.g., KMnO₄) Cross_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) CICA:cl->Cross_Coupling Boronic Acid / Amine, Pd Catalyst, Base SNAr Nucleophilic Aromatic Substitution (SNAr) CICA:cl->SNAr Strong Nucleophile (e.g., RS⁻)

Figure 2: Reactivity map illustrating key transformation sites.

  • The Aldehyde (C4-CHO): This is a versatile handle for building molecular complexity.

    • Reductive Amination: A cornerstone of medicinal chemistry, allowing the introduction of virtually any primary or secondary amine to create a diverse library of derivatives.[13]

    • Wittig/HWE Reactions: Enables carbon chain extension by converting the aldehyde to an alkene.

    • Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to new functional group manifolds.

  • The Chloro Substituent (C5-Cl): This site is ideal for introducing diversity via modern cross-coupling chemistry.

    • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki (for C-C bonds), Buchwald-Hartwig (for C-N bonds), and Sonogashira (for C-C triple bonds) can be used to append a wide array of aryl, heteroaryl, amine, or alkynyl groups.

    • Nucleophilic Aromatic Substitution (SNAr): While less reactive than other systems, strong nucleophiles (e.g., thiols) can displace the chloride, particularly if the imidazole nitrogen is substituted with an electron-withdrawing group.

  • The Imidazole Ring (N-H):

    • N-Alkylation/Arylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to facilitate reaction with electrophiles like alkyl or benzyl halides.[14] This is often a primary step to protect the nitrogen or to introduce substituents that modulate the molecule's properties.

Conclusion and Future Outlook

1H-Imidazole-4-carboxaldehyde, 5-chloro- is more than just a chemical intermediate; it is a strategic platform for innovation. Its well-defined reactivity allows for a predictable and logical approach to the synthesis of complex target molecules. The protocols and insights provided herein are intended to empower researchers to leverage this versatile building block to its full potential, accelerating discovery programs in both pharmaceutical and material science domains. The continued exploration of its use in novel cross-coupling strategies and multicomponent reactions promises to further expand its already significant role in chemical synthesis.

References

  • Title: Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective Source: Scilit URL
  • Title: 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | C10H7ClN2O - PubChem Source: PubChem URL
  • Title: Review of pharmacological effects of imidazole derivatives Source: EUREKA: Health Sciences URL
  • Title: Imidazoles in medicine: a review of its pharmacological and therapeutic applications Source: Taylor & Francis Online URL
  • Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: Scilit URL
  • Title: Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review Source: ResearchGate URL
  • Title: 1H-Imidazole-4-carbaldehyde: properties, applications and safety Source: ChemicalBook URL
  • Title: Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones Source: ResearchGate URL
  • Title: US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5 ...
  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL
  • Title: 5-chloro-1H-imidazole-4-carbaldehyde | CAS#:61994-11-4 Source: Chemsrc URL
  • Source: Tokyo Chemical Industry UK Ltd.
  • Title: Polyfunctional Imidazoles: I.
  • Title: Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation Source: PMC URL
  • Title: The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives Source: Benchchem URL
  • Title: 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde Source: Stenutz URL
  • Title: Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c)

Sources

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 5-chloro-4-formylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure and prototropic tautomerism of 5-chloro-4-formylimidazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes foundational principles of imidazole chemistry, data from closely related analogs, and established analytical methodologies to present a robust predictive model. We will delve into the anticipated structural characteristics, the equilibrium between its principal tautomers, and the influence of electronic effects from its substituents. This guide is structured to be a self-validating system, offering detailed experimental and computational protocols for the synthesis, characterization, and in-depth analysis of 5-chloro-4-formylimidazole, thereby empowering researchers to generate and validate the predictive insights contained herein.

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its versatile pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1] Its prevalence in biologically active molecules is largely due to its unique electronic properties and its ability to participate in hydrogen bonding. The phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting structural isomers, is an intrinsic characteristic of the imidazole ring system.[2][3] This equilibrium in asymmetrically substituted imidazoles, such as 5-chloro-4-formylimidazole, is critical as the distinct tautomers can exhibit different physicochemical properties, reactivity, and binding affinities to biological targets.

The subject of this guide, 5-chloro-4-formylimidazole, presents a particularly interesting case for the study of tautomerism. The imidazole ring is substituted with two powerful electron-withdrawing groups: a chloro group at the 5-position and a formyl group at the 4-position. Understanding the interplay of these substituents on the molecular structure and the tautomeric equilibrium is paramount for its rational application in drug design and development.

Molecular Structure and Tautomeric Landscape

Prototropic tautomerism in 5-chloro-4-formylimidazole involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to two distinct tautomeric forms: 5-chloro-4-formyl-1H-imidazole (Tautomer I) and 4-chloro-5-formyl-1H-imidazole (Tautomer II).

Caption: Prototropic tautomeric equilibrium in 5-chloro-4-formylimidazole. Note: As I cannot generate images, placeholders are used. Tautomer I would show the N-H at the nitrogen adjacent to the chloro-substituted carbon. Tautomer II would show the N-H at the nitrogen adjacent to the formyl-substituted carbon.

The relative stability of these tautomers is dictated by the electronic influence of the chloro and formyl substituents. Both are electron-withdrawing groups, which can significantly impact the electron density distribution within the imidazole ring and the acidity of the N-H protons.

Predicted Structural Characteristics

While a crystal structure for 5-chloro-4-formylimidazole is not publicly available, we can infer its structural parameters by analogy to the closely related compound, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde, for which crystallographic data exists.[4] The imidazole ring is expected to be planar, with bond lengths indicative of a delocalized π-electron system.

Table 1: Predicted Bond Lengths and Angles for 5-chloro-4-formyl-1H-imidazole (Tautomer I)

Bond/AnglePredicted Length (Å) / Angle (°)Justification
C4-C5~1.36Double bond character within the imidazole ring.
C4-CHO~1.47Single bond between sp2 hybridized carbons.
C5-Cl~1.71Typical C-Cl bond length on an aromatic ring.
N1-C2~1.33Partial double bond character.
C2-N3~1.32Partial double bond character.
N1-C5~1.37Partial double bond character.
N3-C4~1.38Partial double bond character.
N1-C2-N3~111°Internal angle of the pentagonal imidazole ring.
N3-C4-C5~110°Internal angle of the pentagonal imidazole ring.

These values are estimations based on general principles and data from analogous structures. Experimental verification is essential.

Synthesis of 5-chloro-4-formylimidazole: A Proposed Protocol

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). Several patents and publications describe the synthesis of analogous compounds, such as 2-butyl-4-chloro-5-formylimidazole, via this methodology, providing a strong foundation for a reliable synthetic protocol.[1][7]

Proposed Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution and Cyclization cluster_2 Step 3: Hydrolysis and Product Isolation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Reaction Reaction with Vilsmeier Reagent Vilsmeier->Reaction StartingMaterial Appropriate Imidazole Precursor StartingMaterial->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product 5-chloro-4-formylimidazole Hydrolysis->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure 5-chloro-4-formylimidazole Purification->FinalProduct

Caption: Proposed synthetic workflow for 5-chloro-4-formylimidazole via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and reactive reagents.

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 2.0 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0-2.5 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Imidazole Precursor: To the freshly prepared Vilsmeier reagent, add a solution of the appropriate starting material (e.g., a 2-substituted-1H-imidazol-5(4H)-one, 1.0 equivalent) in a suitable solvent like toluene.

  • Reaction Progression: Heat the reaction mixture to 100-105°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water. This will hydrolyze the intermediate iminium salt to the desired aldehyde.

  • Workup and Isolation: Adjust the pH of the aqueous solution to 1-2 with a suitable base (e.g., sodium hydroxide solution). Filter the mixture, if necessary, to remove any insoluble material. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or toluene). Combine the organic extracts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Characterization and Tautomer Analysis

A combination of spectroscopic and computational methods is essential for the unambiguous characterization of 5-chloro-4-formylimidazole and the elucidation of its tautomeric equilibrium.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for 5-chloro-4-formylimidazole

TechniquePredicted ObservationsInterpretation
¹H NMR - Aldehyde proton (CHO): Singlet, δ 9.5-10.5 ppm- Imidazole C2-H: Singlet, δ 7.5-8.5 ppm- Imidazole N-H: Broad singlet, δ >10 ppm (may exchange with solvent)The distinct chemical shifts of the formyl and imidazole ring protons provide clear structural confirmation. The position of the N-H signal can be influenced by the solvent and concentration.
¹³C NMR - Carbonyl carbon (C=O): δ 180-190 ppm- Imidazole C2: δ ~140 ppm- Imidazole C4: δ ~130-145 ppm (depending on tautomer)- Imidazole C5: δ ~120-135 ppm (depending on tautomer)The chemical shifts of the ring carbons (C4 and C5) are particularly sensitive to the position of the proton and can be used to distinguish between tautomers, especially in low-temperature NMR experiments.[8]
FT-IR - C=O stretch (aldehyde): ~1680-1700 cm⁻¹- N-H stretch: Broad, ~3100-3300 cm⁻¹- C-N and C=C ring stretches: ~1400-1600 cm⁻¹These characteristic vibrational frequencies confirm the presence of the key functional groups.[9]
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular formula C₄H₃ClN₂O.Confirms the molecular weight of the compound.
Computational Analysis: A Protocol for Determining Tautomer Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative energies of tautomers in both the gas phase and in solution.[10]

ComputationalWorkflow Start 1. Structure Generation (Build 3D models of both tautomers) Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq 3. Frequency Calculations (Confirm energy minima, obtain thermochemical data) Opt->Freq Solvation 4. Solvation Modeling (e.g., PCM or SMD for solvent effects) Freq->Solvation Analysis 5. Relative Energy Calculation (Determine ΔG and predict predominant tautomer) Solvation->Analysis

Caption: A logical workflow for the computational analysis of tautomer stability.

  • Structure Generation: Create 3D structures of both 5-chloro-4-formyl-1H-imidazole and 4-chloro-5-formyl-1H-imidazole.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculations: Conduct frequency calculations on the optimized geometries to verify that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including Gibbs free energies.

  • Solvation Modeling: To account for solvent effects, employ a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Relative Energy Calculation: Determine the relative Gibbs free energy (ΔG) between the two tautomers. The tautomer with the lower Gibbs free energy will be the more stable and therefore the predominant species in equilibrium.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the molecular structure and tautomerism of 5-chloro-4-formylimidazole. While direct experimental data is scarce, by leveraging information from analogous compounds and established chemical principles, we have constructed a detailed predictive framework. The provided protocols for synthesis, characterization, and computational analysis offer a clear path for researchers to validate these predictions and further explore the chemical and biological properties of this intriguing molecule.

The elucidation of the preferred tautomeric form of 5-chloro-4-formylimidazole in different environments is a critical step towards understanding its reactivity and potential as a scaffold in drug discovery. The methodologies outlined herein provide the necessary tools for the scientific community to unlock the full potential of this and other similarly substituted imidazole derivatives.

References

  • PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from a relevant search result.[4]

  • Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive, 1(1), 1-10.[5]

  • Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2005(2), 138-140.[11]

  • Parmar, M. B., Pandya, J. H., & Vara, M. K. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl) acetamide. Journal of Scientific Research, 15(2), 509-518.[7]

  • ResearchGate. (n.d.). Relative stability of all the tautomer within the range of 5 kcal/mol. Retrieved from a relevant search result.[10]

  • Singh, K., Ralhan, S., Sharma, P. K., & Dhawan, S. N. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(2), 138-140.[12]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from a relevant search result.[2]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from a relevant search result.[6]

  • Jabbar, H. S., Al-Edan, A. K., Kadhum, A. A. H., Roslam, W. N., & Sobri, M. (2017). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Advanced Research, 5(7), 1642-1653.[13]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization and antimicrobial activity studies of 2-Butyl-4-chloro-5-formylimidazole thiosemicarbazone and its manganese (II) complex. Retrieved from a relevant search result.[14]

  • BenchChem. (2025). Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide. Retrieved from a relevant search result.[15]

  • Stoyanov, E., Stoyanova, R., & Antonov, L. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(16), 3749.[8]

  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry and Chemical Sciences, 3(1), 104.[9]

  • BenchChem. (2025). Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide. Retrieved from a relevant search result.[16]

  • ResearchGate. (n.d.). Tautomerism in imidazole unit. Retrieved from a relevant search result.[3]

  • K-REx. (n.d.). Infrared spectroscopic comparison of metal complexes of imidazole and structurally related compounds. Retrieved from a relevant search result.[17]

  • ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from a relevant search result.[18]

  • Digital CSIC. (1965). The crystal structure of imidazole at -150degreesC. Retrieved from a relevant search result.[19]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated.... Retrieved from a relevant search result.[20]

  • Indian Academy of Sciences. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Retrieved from a relevant search result.

  • CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Retrieved from a relevant search result.

Sources

CAS 17518-51-1 chemical identity and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to CAS 17518-51-1: Chemical Identity, Synthesis, and Therapeutic Potential of 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone and Related Heterocycles

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and drug development, specific chemical scaffolds serve as foundational pillars for innovation. The quinazolinone and pyrimidinone cores are paramount among these, offering versatile platforms for constructing novel therapeutic agents. This guide addresses CAS number 17518-51-1. Initial database inquiries for this specific identifier are inconclusive; however, scientific literature points strongly towards the chemical entity 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone [1]. This document, therefore, focuses on this structure as the subject of interest, contextualized within the broader, pharmacologically significant family of bromo-substituted quinazolinones and pyrimidinones. Our exploration is designed for the discerning researcher, providing not just data, but a causal narrative that connects molecular structure to synthetic strategy and potential biological application.

Part 1: Core Chemical Identity and Physicochemical Profile

The compound identified as the most probable subject of CAS 17518-51-1 is 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone. This molecule belongs to the pyrimidinone class of nitrogen-containing heterocycles, which are integral to numerous biologically active compounds.

  • IUPAC Name: 2-Amino-5-bromo-6-methylpyrimidin-4(3H)-one

  • Molecular Formula: C₅H₆BrN₃O

  • Synonyms: While specific synonyms for this exact structure are not widely documented, it is often referred to in literature by its systematic name or as a derivative of 2-amino-4(3H)-pyrimidinone[1].

The strategic placement of the bromine atom at the C-5 position and the methyl group at the C-6 position significantly influences the molecule's electronic distribution and steric profile, which in turn dictates its reactivity and potential for biological interactions.

Physicochemical Data Summary
PropertyValue (for 2-Amino-6-bromoquinazolin-4(1H)-one)Source
Molecular Weight ~240.05 g/mol (Calculated for C₈H₆BrN₃O)N/A
Boiling Point 367 °C (Predicted)[2]
Melting Point 206 °C (Predicted)[2]
Water Solubility 2.96e-3 g/L (Predicted)[2]
LogP (Octanol-Water) 1.47 (Predicted)[2]
pKa (Basic) 3.09 (Predicted)[2]

Note: These values are for a structurally related quinazolinone analog and should be used as an estimation for the pyrimidinone derivative.

Molecular Structure Visualization

The structural arrangement of 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone is key to its function. The diagram below illustrates the core pyrimidinone ring system with its characteristic substitutions.

G N1 N C6 C N1->C6 C2 C C2->N1 N_amino NH₂ C2->N_amino N3 N N3->C2 H3 H N3->H3 C4 C C4->N3 O4 O C4->O4 C5 C C5->C4 Br5 Br C5->Br5 C6->C5 C6->C5 C_methyl CH₃ C6->C_methyl

Caption: Workflow for the synthesis of C-6 substituted pyrimidinone analogs.

Therapeutic Potential and Applications

The 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone scaffold has been specifically investigated for its potential as an interferon inducer and for its antiviral activity.[1] Interferons are critical signaling proteins in the innate immune response to viral infections. Compounds that can induce interferon production are valuable candidates for broad-spectrum antiviral therapies.

More broadly, the bromo-quinazolinone core, a close structural relative, is a well-established pharmacophore in oncology. Derivatives have shown potent cytotoxic activity against various human cancer cell lines, including breast (MCF-7) and colon (SW480) cancer.[3] The presence and position of the bromine atom are often key to enhancing potency and modulating the pharmacokinetic properties of these drug candidates.[3][4]

Part 3: Conclusion and Future Directions

While the specific CAS number 17518-51-1 remains elusive in public databases, the associated structure, 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone, represents a molecule of significant scientific interest. It sits at the intersection of antiviral and anticancer research, leveraging a privileged heterocyclic scaffold. The synthetic methodologies developed for this class of compounds, particularly those enabling regioselective modification, are powerful tools for drug discovery professionals. Future research should focus on elucidating the precise mechanism of action for its antiviral effects and optimizing the structure to enhance potency and drug-like properties. The continued exploration of substituted pyrimidinones and quinazolinones holds considerable promise for the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate.
  • BenchChem. (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-6-bromoquinazolin-4(1H)-one Properties. CompTox Chemicals Dashboard.
  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19).

Sources

The Lynchpin of Heterocyclic Synthesis: A Technical Guide to 5-Chloro-1H-imidazole-4-carboxaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-1H-imidazole-4-carboxaldehyde and its N- and C2-substituted analogs represent a class of highly versatile and reactive intermediates in heterocyclic chemistry. The strategic placement of the chloro, formyl, and reactive imidazole ring protons provides a unique chemical scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of these pivotal building blocks, with a particular focus on their role in the development of pharmaceuticals and other biologically active compounds. We will delve into the mechanistic underpinnings of key transformations and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring is a ubiquitous structural motif in a vast array of biologically active molecules, including the amino acid histidine, purines, and numerous pharmaceuticals.[1][2][3][4] Its amphoteric nature, coupled with its aromaticity, makes it a privileged scaffold in medicinal chemistry.[3][5] The introduction of a chloro and a formyl group at the C5 and C4 positions, respectively, dramatically enhances the synthetic utility of the imidazole core, transforming it into a powerful electrophilic building block for the construction of fused heterocyclic systems and for the introduction of diverse functionalities.

This guide will focus on the chemistry of 5-chloro-1H-imidazole-4-carboxaldehyde and its derivatives, highlighting their pivotal role as precursors to a wide range of important compounds, most notably the angiotensin II receptor antagonist, Losartan.[6][7]

Synthesis of the Core Scaffold: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of 5-chloro-1H-imidazole-4-carboxaldehydes is the Vilsmeier-Haack reaction.[8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a formylation and chlorination of a suitable imidazolinone precursor.

A notable example is the synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a key intermediate for Losartan.[6] The synthesis begins with the reaction of glycine methyl ester with a suitable imidate to form an imidazolinone. This intermediate is then subjected to the Vilsmeier-Haack conditions to yield the desired product.[6]

Experimental Protocol: Synthesis of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde[6]

Materials:

  • Imidazolinone precursor (e.g., 2-butyl-1,5-dihydro-4H-imidazol-4-one)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate solvent (e.g., dichloromethane)

  • Ice bath

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve the imidazolinone precursor in the chosen solvent and cool the mixture in an ice bath.

  • Slowly add the Vilsmeier reagent (a pre-mixed or in situ generated solution of POCl₃ in DMF) to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the specified time (monitoring by TLC is recommended).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde.

Chemical Reactivity and Synthetic Transformations

The chemical reactivity of 5-chloro-1H-imidazole-4-carboxaldehyde is dominated by the electrophilic nature of the aldehyde group and the susceptibility of the C5-chloro substituent to nucleophilic displacement. This dual reactivity allows for a wide range of synthetic transformations.

Reactions at the Aldehyde Group

The formyl group readily undergoes typical aldehyde reactions, including:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to the hydroxymethyl group using reducing agents like sodium borohydride.[9]

  • Condensation Reactions: Reacts with amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other condensation products.[10] These reactions are often the first step in the construction of more complex heterocyclic systems.

  • Wittig and Related Reactions: Can be converted to alkenes.

Nucleophilic Substitution of the Chloro Group

The chlorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of substituents, including:

  • Alkoxides and Thiolates: Reaction with alkoxides or thiolates leads to the formation of the corresponding ethers and thioethers. This is a key step in the synthesis of fused heterocycles via intramolecular cycloaddition reactions.[11]

  • Amines: Reaction with primary and secondary amines provides access to 5-aminoimidazole derivatives.

N-Alkylation and N-Acylation

The imidazole ring nitrogen can be readily alkylated or acylated, providing another handle for modifying the properties of the molecule and for directing further reactions. N-substitution is often employed in the synthesis of pharmaceutical derivatives to modulate their biological activity.[9][12]

Diagram: Key Reaction Pathways of 5-Chloro-1H-imidazole-4-carboxaldehyde

Reaction_Pathways cluster_aldehyde Reactions at the Aldehyde cluster_chloro Reactions at the Chloro Group cluster_nitrogen Reactions at the Ring Nitrogen A 5-Chloro-1H-imidazole-4-carboxaldehyde B Carboxylic Acid (Oxidation) A->B [O] C Hydroxymethyl (Reduction) A->C [H] D Schiff Base/Hydrazone (Condensation) A->D R-NH2 E 5-Alkoxy/Thioalkoxy Derivative (Nucleophilic Substitution) A->E R-O- / R-S- F 5-Amino Derivative (Nucleophilic Substitution) A->F R2NH G N-Alkylated/Acylated Derivative A->G R-X

Caption: Key synthetic transformations of the 5-chloro-1H-imidazole-4-carboxaldehyde scaffold.

Applications in Heterocyclic Chemistry and Drug Discovery

The synthetic versatility of 5-chloro-1H-imidazole-4-carboxaldehyde makes it a cornerstone in the construction of a diverse array of heterocyclic compounds, many of which possess significant biological activity.

Synthesis of Fused Heterocycles

A powerful application of this scaffold is in the synthesis of fused bicyclic and tricyclic heterocycles. A common strategy involves a two-step sequence: first, nucleophilic substitution of the C5-chloro group with a nucleophile containing a tethered unsaturation, followed by an intramolecular cycloaddition reaction. For instance, the aldehyde can be converted into a 1,3-dipole, which then undergoes an intramolecular [3+2] cycloaddition with the tethered alkene or alkyne to form a fused ring system.[11]

Workflow: Synthesis of Fused Imidazoles via Intramolecular Cycloaddition

Fused_Imidazole_Synthesis start 5-Chloro-1H-imidazole-4-carboxaldehyde step1 Nucleophilic substitution at C5 with an unsaturated alcohol/thiol start->step1 step2 Conversion of aldehyde to a 1,3-dipole step1->step2 step3 Intramolecular 1,3-dipolar cycloaddition step2->step3 end Fused Tricyclic Heterocycle step3->end

Caption: A generalized workflow for the synthesis of fused imidazole heterocycles.

Precursor to Purines

Imidazole derivatives are classical precursors to purines, the building blocks of DNA and RNA.[13][14] 5-Aminoimidazole-4-carboxamide (AICA), a related compound, is a key intermediate in the de novo biosynthesis of purines.[14][15] Synthetic routes to purines often involve the construction of a substituted imidazole ring followed by the annulation of the pyrimidine ring. The functional handles on 5-chloro-1H-imidazole-4-carboxaldehyde make it a potential starting material for the synthesis of novel purine analogs.

Role in Drug Discovery and Development

The 5-chloro-1H-imidazole-4-carboxaldehyde scaffold is a key component in several clinically important drugs and drug candidates.

  • Antihypertensive Agents: The most prominent example is its use in the synthesis of Losartan , an angiotensin II receptor antagonist used to treat high blood pressure.[6][7] The 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde is a critical intermediate in the construction of the losartan molecule.[7][16] The imidazole core mimics the proline residue of angiotensin II, contributing to its binding affinity.[9]

  • Anticancer Agents: Derivatives of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde have been synthesized and evaluated for their antitumor activity.[12] These compounds have been shown to inhibit the proliferation of tumor cells and induce apoptosis.[12]

  • Antifungal and Antibacterial Agents: The imidazole moiety is a well-known pharmacophore in antifungal and antibacterial drugs.[1] The reactivity of 5-chloro-1H-imidazole-4-carboxaldehyde allows for the facile generation of a library of derivatives that can be screened for antimicrobial activity.[16]

Physicochemical and Spectroscopic Data

The proper characterization of 5-chloro-1H-imidazole-4-carboxaldehyde and its derivatives is crucial for confirming their identity and purity.

Property2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde
Molecular Formula C₈H₁₁ClN₂O[16][17]C₁₀H₇ClN₂O[18][19]
Molecular Weight 186.64 g/mol [16][17]206.63 g/mol [18][19]
Appearance Yellow crystalline powder[16]-
CAS Number 83857-96-9[16][17]60367-52-4[18]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are essential for structural elucidation.[6][10]

Conclusion

5-Chloro-1H-imidazole-4-carboxaldehyde is a synthetically invaluable building block in heterocyclic chemistry. Its unique combination of reactive functional groups provides a versatile platform for the construction of a wide range of complex molecules, including fused heterocycles and important pharmaceutical agents. The continued exploration of the reactivity of this scaffold is expected to lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

  • Griffiths, G. J., et al. (1999). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry, 64(13), 4783-4788. [Link]

  • PureSynth. (n.d.). 5-Chloro-2-Phenyl-1H-Imidazole-4-Carboxaldehyde 97.0%(HPLC). Retrieved from [Link]

  • Reddy, C. S., et al. (2010). 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. Semantic Scholar. [Link]

  • PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • Ochał, Z., & Głowacki, A. (2017). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 22(11), 1896. [Link]

  • ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ACS Publications. (2020). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ACS Omega, 5(31), 19799–19806. [Link]

  • Apicule. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde (CAS No: 83857-96-9) API Intermediate Manufacturers. Retrieved from [Link]

  • PMC. (2021). Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. Life (Basel), 11(7), 649. [Link]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Retrieved from [Link]

  • Stenutz. (n.d.). 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1960). 570. Purines, pyrimidines, and imidazoles. Part XVIII. Synthesis of some 5-aminoimidazole-4-carboxylic acids and 5-amino-1-β-D-ribofuranosylimidazole-4-carboxylic acid 5′-O-phosphate. RSC Publishing. [Link]

  • US EPA. (n.d.). 1H-Imidazole-4-carboxaldehyde, 2-butyl-5-chloro- - Substance Details. Retrieved from [Link]

  • Journal of Clinical Medicine of Kazakhstan. (2022). Review of pharmacological effects of imidazole derivatives. J Clin Med Kaz, 19(3), 15-21. [Link]

  • PubChem. (n.d.). 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. J Med Chem, 7(4), 1000184. [Link]

  • Taylor & Francis. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Receptors and Signal Transduction, 1-15. [Link]

  • Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]

  • PMC. (2025). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 15, 12345-12356. [Link]

  • JScholar Publisher. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry & Chemical Sciences, 3(1), 104. [Link]

  • PubMed. (2007). N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. Medicinal Chemistry, 3(3), 269-76. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-chloro-1H-imidazole-4-carboxaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Solubility in Early-Phase Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are of paramount importance. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success.[1][2][3] Poor solubility can significantly hinder a compound's absorption and bioavailability, leading to suboptimal therapeutic efficacy and creating significant hurdles for formulation development.[4][5] This guide focuses on 5-chloro-1H-imidazole-4-carboxaldehyde, a heterocyclic aldehyde with potential applications as a versatile intermediate in the synthesis of various bioactive molecules.[6][7] Understanding its solubility profile in a range of organic solvents is crucial for its effective utilization in synthetic chemistry and for anticipating its behavior in more complex biological systems. This document aims to provide a comprehensive theoretical framework for the solubility of 5-chloro-1H-imidazole-4-carboxaldehyde, coupled with detailed experimental protocols for its empirical determination.

Theoretical Solubility Profile: A Molecular Structure-Based Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between the solute and the solvent.[8] An analysis of the molecular structure of 5-chloro-1H-imidazole-4-carboxaldehyde allows for a reasoned prediction of its solubility in various organic solvents.

The key structural features influencing its solubility are:

  • The Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, one of which bears a hydrogen atom. This configuration allows for both hydrogen bond donation and acceptance, contributing to its polarity.

  • The Chloro Group: The presence of a chlorine atom increases the molecule's lipophilicity and molecular weight. Its electron-withdrawing nature also influences the overall electronic distribution of the molecule.

  • The Carboxaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor.

Based on these features, 5-chloro-1H-imidazole-4-carboxaldehyde is expected to exhibit favorable solubility in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents is predicted to be limited.

Table 1: Predicted Qualitative Solubility of 5-chloro-1H-imidazole-4-carboxaldehyde in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale for Prediction
Polar Protic MethanolHighCapable of hydrogen bonding with the imidazole N-H and the carboxaldehyde oxygen.
EthanolHighSimilar to methanol, with slightly lower polarity.
WaterModerateThe presence of the chloro group and the overall organic structure may limit solubility despite hydrogen bonding potential.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA strong hydrogen bond acceptor and highly polar, capable of solvating the molecule effectively.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO in its ability to act as a strong hydrogen bond acceptor.
AcetoneModerateA polar aprotic solvent that can engage in dipole-dipole interactions.
AcetonitrileModerateLess polar than DMSO and DMF, but still capable of dipole-dipole interactions.
Nonpolar TolueneLowDominated by van der Waals forces, which are less effective at solvating the polar functional groups of the molecule.
HexaneInsolubleA nonpolar aliphatic solvent with very weak intermolecular forces, unlikely to dissolve a polar molecule.
DichloromethaneLow to ModerateWhile considered nonpolar, it has a significant dipole moment that may allow for some interaction with the solute.

Experimental Determination of Solubility: A Validated Protocol

To move from a theoretical profile to empirical data, a robust and reproducible experimental method is essential. The "shake-flask" method is a widely accepted and straightforward approach for determining the equilibrium solubility of a compound.[9]

Step-by-Step Protocol for Shake-Flask Solubility Determination
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-chloro-1H-imidazole-4-carboxaldehyde into a series of vials.

    • Add a precise volume of each selected organic solvent to the respective vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any suspended solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of 5-chloro-1H-imidazole-4-carboxaldehyde in each solvent.

    • Analyze both the standard solutions and the filtered supernatant from the saturated solutions using a suitable analytical technique. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity.

      • UV-Vis Spectroscopy: A simpler method, suitable if the compound has a distinct chromophore and does not suffer from interference from the solvent.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantification by integrating the signal of a characteristic proton against an internal standard.[10][11]

  • Data Analysis:

    • Construct a calibration curve from the analytical data of the standard solutions.

    • Use the calibration curve to determine the concentration of 5-chloro-1H-imidazole-4-carboxaldehyde in the saturated supernatant.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess 5-chloro-1H-imidazole-4-carboxaldehyde B Add precise volume of organic solvent A->B C Seal vials and place in shaker at constant temp. B->C D Shake for 24-48 hours to reach equilibrium C->D E Filter supernatant to remove undissolved solid D->E F Quantify concentration using analytical method (e.g., HPLC) E->F G Determine solubility from calibration curve F->G

Sources

Comparative Technical Analysis: 1H-Imidazole-4-Carboxaldehyde vs. 5-Chloro Derivative

[1][2]

Executive Summary

This technical guide analyzes the critical structural, electronic, and synthetic divergences between 1H-imidazole-4-carboxaldehyde (4-ICA) and its chlorinated analog, 5-chloro-1H-imidazole-4-carboxaldehyde (5-Cl-4-ICA) .[1]

For drug development professionals, the distinction is not merely an atomic substitution but a fundamental shift in tautomeric equilibrium , N-alkylation regioselectivity , and metabolic stability . While 4-ICA serves as a versatile, electron-rich scaffold for general histidine-like mimetics, the 5-chloro derivative is the industry standard "privileged structure" for Angiotensin II receptor antagonists (e.g., Losartan) due to the chlorine atom’s ability to modulate lipophilicity and block metabolic oxidation at the C5 position.

Structural & Electronic Architecture

The Tautomeric Conundrum

Both molecules exhibit annular tautomerism, a rapid proton exchange between N1 and N3. However, the introduction of chlorine at the C5 position significantly alters the thermodynamic preference of the tautomers.

  • 1H-Imidazole-4-Carboxaldehyde: Exists in equilibrium where the 4-formyl tautomer is generally favored due to hydrogen bonding stabilization between the carbonyl oxygen and the N-H proton in the crystal lattice, though this is solvent-dependent.

  • 5-Chloro Derivative: The chlorine atom introduces steric bulk and a strong inductive effect (

    
    ).[1] In solution, this molecule is often referred to as 4-chloro-1H-imidazole-5-carboxaldehyde  depending on the N-alkylation state.[1] The electron-withdrawing nature of chlorine increases the acidity of the pyrrole-like NH, affecting solubility and binding affinity.
    
Electronic Effects & pKa Shifts

The chlorine atom exerts a dual electronic influence:

  • Inductive Withdrawal (

    
    ):  Dominant effect.[1] It pulls electron density from the ring, making the C4-aldehyde carbon more electrophilic (more reactive to nucleophiles) and the N-H proton more acidic.
    
  • Mesomeric Donation (

    
    ):  Minor effect. Lone pair donation into the 
    
    
    -system is generally overwhelmed by the inductive withdrawal in this heteroaromatic system.
Property1H-Imidazole-4-carboxaldehyde5-Chloro-1H-imidazole-4-carboxaldehydeImpact on Chemistry
Hammett

(approx)
0.00 (H)+0.23 (Cl)Cl derivative is electron-deficient.[1]
NH Acidity (pKa) ~14.2 (neutral)~12.5 (estimated)Cl derivative deprotonates easier; facilitates alkylation.[1]
Aldehyde Reactivity ModerateHighCl activates CHO for condensations.[1]
Lipophilicity (LogP) -0.8 (Hydrophilic)+0.5 (Moderate)Cl improves membrane permeability.[1]

Synthetic Pathways: The "Why" Behind the Routes

The synthesis of these two molecules requires fundamentally different strategies. You cannot simply chlorinate 4-ICA efficiently due to competitive oxidation and ring destruction.[1]

Pathway A: Hydroxymethylation (For 4-ICA)

The non-chlorinated variant is typically accessed via the hydroxymethylation of imidazole followed by oxidation (e.g.,

Pathway B: Vilsmeier-Haack (For 5-Cl-4-ICA)

The 5-chloro derivative is almost exclusively synthesized via the Vilsmeier-Haack reaction .[1] This is a self-validating protocol where the Vilsmeier reagent (

Mechanism:

  • Formation of the electrophilic chloroiminium ion.[1][2]

  • Electrophilic attack on the imidazole (or glycine precursor).[1]

  • In situ chlorination at the position adjacent to the formyl group (if starting from acyclic precursors) or direct chlorination of the ring.

Vilsmeier_Haackcluster_0Reagent Formationcluster_1Substrate TransformationDMFDMFV_ReagentChloroiminiumIonDMF->V_Reagent+ POCl3POCl3POCl3POCl3->V_ReagentSubstrateGlycine/ImidazolePrecursorV_Reagent->SubstrateActive SpeciesIntermediateIminiumIntermediateSubstrate->IntermediateElectrophilicAttackProduct5-Chloro-4-FormylImidazoleIntermediate->ProductHydrolysis(-HCl)

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction for simultaneous formylation and chlorination.

Differential Reactivity: Regioselectivity in N-Alkylation[2][4][5][6]

For medicinal chemists, the most critical difference lies in N-alkylation . When reacting these scaffolds with an alkyl halide (R-X) and a base, the ratio of N1 vs. N3 alkylation differs drastically.

The "Steric vs. Electronic" Tug-of-War
  • 4-ICA: Alkylation is governed by a mix of sterics (avoiding the aldehyde) and electronics. Mixtures of N1 and N3 isomers are common and difficult to separate.

  • 5-Cl-4-ICA: The chlorine atom provides a massive steric shield and an electronic deactivation of the adjacent nitrogen.

    • Result: Alkylation preferentially occurs at the nitrogen distal (furthest) from the chlorine/aldehyde cluster. This high regioselectivity is why the chloro-derivative is preferred for scale-up in industrial settings.[1]

Protocol: Regioselective Alkylation

To achieve >95% regioselectivity with the 5-chloro derivative:

  • Solvent: Use polar aprotic solvents (DMF or DMSO) to dissociate the ion pair.[1]

  • Base:

    
     or 
    
    
    . Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility/reactivity).[1]
  • Temperature: Maintain

    
     to prevent elimination side reactions.
    

Medicinal Chemistry Applications

The 5-chloro derivative is not just a reagent; it is a pharmacophore builder.[1]

Case Study: Losartan Synthesis

The synthesis of Losartan (first-in-class Angiotensin II antagonist) relies on 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde .[1]

  • Role of Cl: It fills a hydrophobic pocket in the AT1 receptor.

  • Role of CHO: It serves as the handle for reductive amination or coupling to the biphenyl tetrazole moiety.

  • Why not H? The non-chlorinated analog has significantly lower binding affinity (

    
     less potent) and is rapidly metabolized via ring oxidation.
    

Experimental Protocols

Synthesis of 5-Chloro-1H-imidazole-4-carboxaldehyde (Vilsmeier Method)

Note: This reaction generates exothermic heat and HCl gas.[1] Perform in a fume hood.

Reagents:

  • Phosphorus Oxychloride (

    
    ): 2.5 equiv.[1]
    
  • DMF (Anhydrous): 5.0 equiv.[1]

  • Glycine or Imidazole precursor: 1.0 equiv.[1]

Step-by-Step:

  • Reagent Prep: Cool DMF to

    
     in a round-bottom flask under 
    
    
    .
  • Addition: Add

    
     dropwise over 30 mins. The solution will turn yellow/orange (Vilsmeier reagent formation).[1] Stir for 1 hour at 
    
    
    .
  • Substrate: Dissolve the imidazole precursor in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Heating: Warm to room temperature, then heat to

    
     for 4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1]
    
  • Quench (Critical): Pour the reaction mixture onto crushed ice (

    
    ). Neutralize slowly with saturated 
    
    
    or
    
    
    to pH 7-8.
  • Isolation: The product will precipitate as a solid.[1] Filter, wash with cold water, and recrystallize from Ethanol/Water.

Regioselectivity Logic Diagram

The following diagram illustrates the decision tree for alkylating these imidazole derivatives.

RegioselectivityStartTarget: N-Alkylated ImidazoleChoiceSubstituent at C5?Start->ChoiceH_SubHydrogen (4-ICA)Choice->H_SubCl_SubChlorine (5-Cl-4-ICA)Choice->Cl_SubH_OutcomeOutcome: Mixture of N1/N3Requires ChromatographyH_Sub->H_OutcomeCl_OutcomeOutcome: High Regioselectivity(Distal N Alkylation)Cl_Sub->Cl_OutcomeMechanismMechanism: Cl Steric Hindrance+ Inductive DeactivationCl_Outcome->Mechanism

Figure 2: Decision matrix for predicting regiochemical outcomes in alkylation reactions.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.[3][1][4] Pleiades Publishing.[1]

  • Medicinal Chemistry & Losartan Synthesis

    • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors. Royal Society of Chemistry.[1]

  • Regioselectivity in Imidazole Alkylation

    • Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanism).[1] Beilstein Journal of Organic Chemistry.[1]

  • Physical Properties & Safety

    • 1H-Imidazole-4-carbaldehyde: properties, applications and safety.[1][5] ChemicalBook.[1]

Literature review of 5-chloro-1H-imidazole-4-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and therapeutic utility of 5-chloro-1H-imidazole-4-carboxaldehyde and its derivatives.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1]

Executive Summary

The 5-chloro-1H-imidazole-4-carboxaldehyde scaffold represents a "privileged structure" in medicinal chemistry.[1] Its value lies in its trifunctional nature: an acidic pyrrole-like nitrogen, a reactive electrophilic aldehyde, and a halogen handle at the C5 position.[1] While the unsubstituted parent compound serves as a versatile building block for fused heterocycles (e.g., imidazo[4,5-b]pyridines), its 2-substituted derivatives—most notably 2-butyl-4-chloro-5-formylimidazole —are industrially critical intermediates in the synthesis of Angiotensin II receptor antagonists (Sartans), such as Losartan.[1]

This guide analyzes the synthetic routes to this core, dissects its unique tautomeric reactivity, and provides validated protocols for its derivatization into bioactive pharmacophores.

Structural & Electronic Properties[1]

The Tautomerism Challenge

The core molecule exists in dynamic equilibrium between two tautomers: 4-chloro-5-formylimidazole and 5-chloro-4-formylimidazole .[1]

  • In Solution: The proton rapidly migrates between N1 and N3.

  • Reactivity Implication: Upon N-alkylation, this symmetry breaks, yielding two distinct regioisomers (N1-alkyl and N3-alkyl).[1] Controlling this regioselectivity is the single most critical challenge in process chemistry involving this scaffold.

Electronic Handles
  • C4-Formyl Group: A hard electrophile susceptible to condensation (Schiff bases, Knoevenagel).[1]

  • C5-Chloro Group: Increases the acidity of the N-H proton (pKa ~10-11) via inductive withdrawal, facilitating alkylation but also deactivating the ring toward electrophilic aromatic substitution.[1]

  • N1-H: The nucleophilic center for alkylation.[1]

Synthetic Architectures

Pathway Visualization

The following diagram outlines the two primary industrial routes to the scaffold: the Vilsmeier-Haack Cyclization (De Novo) and the Oxidative Functionalization (Derivatization).[1]

SynthesisPathways Glycine Glycine Methyl Ester Imidazolinone Imidazolin-4-one Intermediate Glycine->Imidazolinone Condensation Imidate Imidate Ester (R-C(=NH)OMe) Imidate->Imidazolinone VH_Reagent POCl3 / DMF (Vilsmeier-Haack) Imidazolinone->VH_Reagent Target 5-Chloro-1H-imidazole- 4-carboxaldehyde VH_Reagent->Target Chloroformylation (One-Pot) Hydroxymethyl 4-Hydroxymethyl- imidazole Chlorination NCS or Cl2 Hydroxymethyl->Chlorination Oxidation MnO2 or Swern Oxidation Oxidation->Target Alternative Route Chlorination->Oxidation

Caption: Figure 1.[1][2] Convergent synthetic pathways to the 5-chloro-4-formylimidazole core.[1] The Vilsmeier-Haack route is preferred for large-scale synthesis of 2-substituted analogs.[1]

Key Derivatization Strategies

Regioselective N-Alkylation (The Losartan Case)

In the synthesis of Losartan, the 2-butyl-4-chloro-5-formylimidazole intermediate must be alkylated with a biphenyl tetrazole unit.[1]

  • Problem: Alkylation can occur at the nitrogen adjacent to the Cl (N1) or the CHO (N3).[1]

  • Mechanism: Steric hindrance from the bulky 2-butyl group and electronic repulsion from the C4-formyl oxygen dictate the ratio.[1]

  • Solution: Using non-polar solvents (e.g., Toluene) with phase transfer catalysts often favors the desired isomer by stabilizing the specific transition state of the N-anion.[1]

Imidazo[4,5-b]pyridine Formation

Condensation of the C4-aldehyde with active methylenes (e.g., aminocrotonates) or 2-aminopyridines yields fused bicyclic systems.[1] These are emerging scaffolds for kinase inhibitors.[1][3]

Schiff Base Formation

Reaction with thiosemicarbazides or aromatic amines yields Schiff bases with potent antimicrobial activity, particularly against Mycobacterium tuberculosis.

Experimental Protocols

Protocol A: De Novo Synthesis via Vilsmeier-Haack

Rationale: This method installs the chlorine and aldehyde simultaneously, avoiding multi-step halogenation.

Reagents:

  • 2-Butyl-imidazolin-4-one (Precursor)[1]

  • Phosphorus Oxychloride (

    
    )[1]
    
  • N,N-Dimethylformamide (DMF)[1]

Workflow:

  • Vilsmeier Reagent Prep: Cool DMF (3.0 eq) to 0°C. Add

    
     (2.5 eq) dropwise under 
    
    
    
    to generate the chloroiminium salt.[1] Stir for 30 min.
  • Addition: Cannulate a solution of 2-butyl-imidazolin-4-one (1.0 eq) in DMF into the Vilsmeier reagent, maintaining internal temp <10°C.

  • Cyclization: Heat the mixture to 95°C for 4 hours. The imidazolinone ring aromatizes with simultaneous chlorination at C5 and formylation at C4.

  • Quench: Pour the reaction mixture onto crushed ice/sodium acetate solution (pH buffer ~5).

  • Isolation: The product precipitates as a pale yellow solid.[1] Filter, wash with cold water, and recrystallize from Ethyl Acetate/Hexanes.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a distinct aldehyde singlet at
    
    
    ~9.6 ppm and absence of the C5 proton.[1]
Protocol B: Synthesis of Antibacterial Thiosemicarbazones

Rationale: Thiosemicarbazones coordinate metal ions (Fe, Cu), disrupting bacterial respiration.

Workflow:

  • Condensation: Dissolve 5-chloro-1H-imidazole-4-carboxaldehyde (1.0 mmol) in Ethanol (10 mL).

  • Reagent: Add Thiosemicarbazide (1.1 mmol) and catalytic Glacial Acetic Acid (2 drops).

  • Reflux: Heat at reflux (78°C) for 3-5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The Schiff base precipitates.

  • Purification: Recrystallize from hot ethanol to yield yellow needles.

Quantitative Data Summary: Biological Potency

The following table summarizes the biological activity of key derivatives derived from this scaffold.

Derivative TypeTarget / OrganismActivity Metric (MIC/IC50)Mechanism of Action
2-Butyl-N-biphenyl Angiotensin II Receptor (AT1)

: 10-20 nM
Competitive Antagonist (Losartan)
Thiosemicarbazone M. tuberculosis (H37Rv)MIC: 0.5 - 2.0

Metal ion chelation / Respiration inhibition
Imidazo[4,5-b]pyridine Benzodiazepine Receptor

: 50 - 150 nM
Allosteric modulation (Anxiolytic)
Schiff Base (Phenol) Candida albicansMIC: 12.5

Ergosterol synthesis disruption

Reaction Network Visualization

This diagram maps the chemical space accessible from the 5-chloro-1H-imidazole-4-carboxaldehyde core.[1]

ReactivityMap Core 5-Chloro-1H-imidazole- 4-carboxaldehyde Schiff Schiff Bases (Antimicrobials) Core->Schiff + R-NH2 / H+ Losartan 2-Butyl-N-alkyl Derivatives (Sartans) Core->Losartan + Biphenyl bromide (Regioselective Alkylation) Fused Imidazo[4,5-b]pyridines (Kinase Inhibitors) Core->Fused + Active Methylenes (Knoevenagel) Reduction 4-Hydroxymethyl Analogs Core->Reduction + NaBH4

Caption: Figure 2. Divergent synthesis map showing the transformation of the core aldehyde into three distinct pharmacological classes.

References

  • Griffiths, G. J., et al. (1999).[4] "Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan."[1] The Journal of Organic Chemistry. Link[1]

  • Rosenberg, A. J., et al. (2012).[5][6] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters. Link[1]

  • Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry. Link[1]

  • Gürbüz, D., et al. (2012).[6] "Spectral Characterization and Antimicrobial Activity of Some Schiff Bases Derived from 4-Chloro-2-aminophenol." Journal of Chemistry. Link

  • Crozet, M. D., et al. (2004). "Synthesis of a New Imidazo[4,5-b]pyridin-5-one via a Vicarious Nucleophilic Substitution." Tetrahedron Letters. Link

Sources

Methodological & Application

Synthesis of purine derivatives using 5-chloro-1H-imidazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Purine Derivatives via 5-Chloro-1H-imidazole-4-carboxaldehyde

Executive Summary

This guide details the synthetic utility of 5-chloro-1H-imidazole-4-carboxaldehyde (CICA) as a privileged scaffold for the construction of 6-substituted and 2,6-disubstituted purine derivatives. Unlike traditional Traube synthesis which utilizes 4,5-diaminopyrimidines, this "inverse" approach builds the pyrimidine ring onto an existing imidazole core. This methodology is particularly valuable for fragment-based drug discovery (FBDD) and scaffold hopping, allowing for the rapid generation of kinase inhibitor libraries.

Key Advantages:

  • Regiocontrol: Avoids N7/N9 isomer mixtures common in glycosylation reactions when the N1-protecting group is strategically selected.

  • Versatility: Access to diverse C2 and C6 substituents via commercially available amidines and guanidines.

  • Efficiency: Supports both thermal and microwave-assisted oxidative cyclization protocols.

Strategic Scaffold Analysis

The CICA scaffold presents a unique "push-pull" reactivity profile ideal for heterocycle formation.

  • Electrophilic Center (C4-CHO): The aldehyde at C4 serves as the initial anchor for condensation with nucleophilic amines (amidines/guanidines).

  • Leaving Group (C5-Cl): The chlorine atom at C5 is activated for Nucleophilic Aromatic Substitution (

    
    ) once the adjacent imine is formed, facilitating ring closure.
    
  • Tautomeric Consideration: The 1H-imidazole proton is labile. To ensure reproducible regiochemistry during cyclization, N1-protection (alkylation) is a mandatory prerequisite step before purine formation.

Retrosynthetic Logic

The synthesis disconnects the pyrimidine ring of the purine, revealing the CICA scaffold and a 1,3-binucleophile (amidine).

Retrosynthesis Purine Target: 6-Substituted Purine Disconnection Disconnection Purine->Disconnection Retro-Cyclization Scaffold Scaffold: 5-chloro-1-R-imidazole-4-carbaldehyde Disconnection->Scaffold Amidine Reagent: Amidine / Guanidine Disconnection->Amidine

Figure 1: Retrosynthetic analysis showing the convergence of the imidazole scaffold and amidine reagent.

Mechanistic Design: Oxidative Cyclization

The transformation from aldehyde to aromatic purine requires an oxidation step. The condensation of the amidine with the aldehyde yields a dihydro-intermediate. To achieve the fully aromatic purine system, an oxidant (typically air, Iodine, or high-temperature dehydrogenation) is required.

Mechanism Steps:

  • Condensation: Formation of the Schiff base (imine) between the aldehyde and the primary amine of the amidine.

  • Cyclization: Intramolecular

    
     displacement of the chlorine by the second nitrogen of the amidine.
    
  • Aromatization: Oxidative dehydrogenation to restore the 10

    
    -electron aromatic system.
    

Mechanism Start Start: N-Alkyl-5-chloro-4-formylimidazole + Amidine Step1 Step 1: Condensation (Schiff Base Formation) Start->Step1 Inter1 Intermediate A: Imine-Chloride Step1->Inter1 Step2 Step 2: Cyclization (Intramolecular SnAr) Inter1->Step2 Inter2 Intermediate B: Dihydropurine Step2->Inter2 Step3 Step 3: Oxidation (-2H / Aromatization) Inter2->Step3  Oxidant/Heat   Product Final Product: Purine Derivative Step3->Product

Figure 2: Step-wise mechanistic pathway from imidazole precursor to purine.

Experimental Protocols

Pre-requisite: N-Alkylation of Scaffold

Note: Do not use the free 1H-imidazole for cyclization; N-alkylation is required to lock the tautomer and activate the C5-Cl bond.

  • Dissolve 5-chloro-1H-imidazole-4-carboxaldehyde (1.0 eq) in DMF.

  • Add

    
     (1.5 eq) and Alkyl Halide (1.1 eq).
    
  • Stir at 60°C for 4 hours.

  • Critical: Isolate the major regioisomer (usually N1-alkyl) via column chromatography (Ethyl Acetate/Hexane). The N1-isomer has the Cl and CHO adjacent; the N3-isomer (minor) does not cyclize efficiently.

Protocol A: Thermal Oxidative Cyclization (Standard)

Best for: Large scale synthesis, thermally stable substrates.

Reagents:

  • N1-protected-5-chloro-4-formylimidazole (1.0 eq)

  • Amidine Hydrochloride (e.g., Benzamidine HCl) (1.5 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: DMF or DMSO (anhydrous)

  • Oxidant: Open air (passive) or

    
     (10 mol% - optional for speed)
    

Procedure:

  • Setup: In a round-bottom flask equipped with a condenser, suspend the imidazole scaffold and Amidine HCl in DMF (0.2 M concentration).

  • Activation: Add the base. If using air as oxidant, do not purge with Argon.

  • Reaction: Heat the mixture to 110°C for 12–16 hours.

    • Tip: Monitor by LC-MS.[1] The intermediate dihydropurine (M+2H) may persist. If observed, bubble air through the solution or add catalytic Iodine (

      
      ) and stir for 1 additional hour.
      
  • Workup:

    • Cool to room temperature.

    • Pour into crushed ice/water (10x volume).

    • The purine product often precipitates. Filter and wash with water.

    • If no precipitate: Extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, difficult substrates.

Reagents:

  • N1-protected scaffold (1.0 eq)

  • Amidine free base (2.0 eq) (Liberate HCl salt beforehand or use excess base)

  • Solvent: Ethanol/Water (4:1) or NMP

  • Additive:

    
     (5 mol%) - Acts as an oxidative catalyst.
    

Procedure:

  • Loading: Add scaffold, amidine, and

    
     to a microwave vial.
    
  • Conditions: Seal and irradiate at 140°C for 20 minutes (High Absorption setting).

  • Workup: Dilute with EtOAc, filter through a Celite pad (to remove Cu), and concentrate.

  • Yield: Typically 15-20% higher than thermal methods due to reduced degradation time.

Optimization & Troubleshooting Data

The following table summarizes the impact of base and solvent choices on the cyclization efficiency of 1-benzyl-5-chloro-4-formylimidazole with benzamidine.

ParameterConditionYield (%)Notes
Base

45-55%Slow reaction; incomplete oxidation often observed.
Base

78% Recommended. Higher solubility in DMF improves

.
Base

30%Too aggressive; polymerization of aldehyde observed.
Solvent Ethanol (Reflux)40%Temperature too low for efficient Cl-displacement.
Solvent DMF (110°C)82% Optimal balance of solubility and thermal energy.
Oxidant None (Inert atm)<10%Stalls at dihydropurine intermediate.
Oxidant Air (Open flask)75%Simple, but requires longer reaction times.

Expert Tips for Reproducibility

  • Regiochemistry Check: Before starting the cyclization, verify your starting material by NOE (Nuclear Overhauser Effect) NMR. Irradiate the N-alkyl group; you should see an enhancement of the C2-H proton of the imidazole. If you see enhancement of the aldehyde proton, you have the wrong isomer (N3-alkyl), and cyclization will fail.

  • Water Content: While

    
     requires anhydrous conditions, the condensation step produces water. Using molecular sieves (4Å) in the reaction mixture can drive the imine formation and improve yields by ~10%.
    
  • Handling the Aldehyde: The 5-chloro-4-formylimidazole scaffold is prone to air oxidation to the carboxylic acid over months. Store under Nitrogen at 4°C. If the solid is yellow/orange, recrystallize before use.

References

  • Synthesis of Purines via Imidazole Precursors: Pokhodylo, N. T., et al. "Synthesis of N-7-Substituted Purines from Imidazole Precursors." Molecules, vol. 25, no.[2] 9, 2020.

  • Regioselective Alkylation of Imidazoles: Bookser, B. C., et al. "Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles." Journal of Organic Chemistry, vol. 83, no. 17, 2018.

  • Iodine-Catalyzed Oxidative Cyclization: Gao, Y., et al. "Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling." Beilstein Journal of Organic Chemistry, vol. 10, 2014.

  • Microwave-Assisted Heterocycle Synthesis: Zavesky, B. P., et al. "Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination." Organic Letters, vol. 15, no.[3] 21, 2013. (Demonstrates metal-catalyzed cyclization principles relevant to this scaffold).

Sources

Application Notes and Protocols for the Reductive Amination of 1H-Imidazole-4-carboxaldehyde, 5-chloro-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, providing a highly versatile and efficient pathway for the formation of carbon-nitrogen bonds.[1][2][3] This one-pot reaction, which transforms a carbonyl group into an amine via an intermediate imine, is a favored method for producing primary, secondary, and tertiary amines.[1][4][5] The reaction's appeal lies in its operational simplicity, broad substrate scope, and the ability to avoid the overalkylation often encountered with direct alkylation of amines.[6] For drug development professionals, reductive amination is a critical tool in the synthesis of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals.

This document provides detailed protocols for the reductive amination of 1H-Imidazole-4-carboxaldehyde, 5-chloro-, a valuable building block in medicinal chemistry. The protocols will focus on two of the most reliable and selective reducing agents: Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaCNBH₃).

Mechanistic Overview of Reductive Amination

The reductive amination process involves two key sequential steps that occur in the same reaction vessel:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. Under mildly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion.[1][6]

  • Reduction: A selective reducing agent, present in the reaction mixture, then reduces the imine or iminium ion to the corresponding amine. The success of the reaction hinges on the choice of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.[6][7]

Reductive_Amination_Mechanism Aldehyde R-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R'-NH₂ Amine R'-NH₂ (Amine) Amine->Hemiaminal Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ H2O H₂O Product R-CH₂-NH-R' (Amine Product) Iminium->Product + [H⁻] H_plus H⁺ ReducingAgent [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium Triacetoxyborohydride (NaBH(OAc)₃), commonly known as STAB, is a mild and selective reducing agent particularly well-suited for reductive aminations.[7][8][9] Its steric bulk and reduced reactivity compared to sodium borohydride allow for the selective reduction of iminium ions in the presence of aldehydes.[7][10] This protocol is often preferred due to the non-toxic nature of its byproducts.[9]

Materials and Equipment
  • Reagents:

    • 1H-Imidazole-4-carboxaldehyde, 5-chloro-

    • Primary or secondary amine (1.0 - 1.2 equivalents)

    • Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) as solvent

    • Acetic acid (optional, as a catalyst for less reactive amines)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Nitrogen or argon inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1H-Imidazole-4-carboxaldehyde, 5-chloro- (1 equivalent).

  • Solvent and Amine Addition: Dissolve the aldehyde in an appropriate volume of anhydrous DCE or DCM. Add the amine (1.0 - 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature. For less reactive amines, a catalytic amount of acetic acid (0.1 equivalents) can be added.

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents) portion-wise to the stirred solution. The addition may cause some effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaCNBH₃)

Sodium Cyanoborohydride is another widely used reducing agent for reductive aminations.[6][11] It is particularly effective under mildly acidic conditions (pH 5-6), where the rate of iminium ion reduction is significantly faster than the reduction of the aldehyde.[6] However, due to its high toxicity and the potential to release hydrogen cyanide gas, especially under acidic conditions, extreme caution must be exercised.[9]

Materials and Equipment
  • Reagents:

    • 1H-Imidazole-4-carboxaldehyde, 5-chloro-

    • Primary or secondary amine (1.0 - 1.2 equivalents)

    • Sodium Cyanoborohydride (NaCNBH₃) (1.2 - 1.5 equivalents)

    • Methanol (MeOH) as solvent

    • Acetic acid to adjust pH

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous sodium sulfate or magnesium sulfate

    • Silica gel for column chromatography

    • Solvents for chromatography

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Fume hood

    • pH paper or pH meter

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a well-ventilated fume hood, add 1H-Imidazole-4-carboxaldehyde, 5-chloro- (1 equivalent) to a round-bottom flask.

  • Solvent and Amine Addition: Dissolve the aldehyde in methanol and add the amine (1.0 - 1.2 equivalents). Stir the solution at room temperature.

  • pH Adjustment: Carefully add glacial acetic acid dropwise to the solution to adjust the pH to approximately 5-6. Monitor the pH using pH paper or a pH meter.

  • Addition of Reducing Agent: Add Sodium Cyanoborohydride (NaCNBH₃) (1.2 - 1.5 equivalents) in small portions to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between water and an organic solvent like ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase in vacuo.

    • Purify the crude product by silica gel column chromatography.

Comparison of Protocols

ParameterProtocol 1: Sodium Triacetoxyborohydride (STAB)Protocol 2: Sodium Cyanoborohydride (NaCNBH₃)
Reducing Agent Mild, selective, and less toxic.[9][10]Highly effective but toxic.[9]
Solvent Aprotic solvents like DCE or DCM are preferred.[8][10]Protic solvents like methanol are common.[8]
pH Condition Can be run under neutral or mildly acidic conditions.[9]Requires mildly acidic conditions (pH 5-6) for optimal selectivity.[6]
Safety Safer, as it does not release toxic cyanide gas.[9]HIGHLY TOXIC. Must be handled in a fume hood with extreme care due to the potential release of HCN gas.[9]
Workup Generally straightforward aqueous workup.Requires careful quenching and basification.

Experimental Workflow Visualization

Reductive_Amination_Workflow Start Start: 1H-Imidazole-4-carboxaldehyde, 5-chloro- + Amine Reaction Reaction Setup: - Dissolve in solvent - Add reducing agent (STAB or NaCNBH₃) - Stir at room temperature Start->Reaction Monitoring Reaction Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Workup: - Quench reaction - Extraction - Drying Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Purified Amine Purification->Product

Caption: A typical experimental workflow for reductive amination.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction shows low conversion, consider increasing the equivalents of the amine and the reducing agent. For STAB, adding a catalytic amount of acetic acid can be beneficial, especially with less nucleophilic amines.[10]

  • Side Reactions: The primary side reaction is the reduction of the starting aldehyde. This is more likely to occur with less selective reducing agents or under incorrect pH conditions. Using STAB or carefully controlling the pH with NaCNBH₃ minimizes this.[6]

  • Dialkylation: When using primary amines, dialkylation to form a tertiary amine can sometimes be an issue. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can mitigate this.[10]

  • Solubility Issues: If the starting materials or product have poor solubility in the chosen solvent, a co-solvent system may be necessary.

Conclusion

The reductive amination of 1H-Imidazole-4-carboxaldehyde, 5-chloro- is a robust and reliable transformation that can be achieved using either Sodium Triacetoxyborohydride or Sodium Cyanoborohydride. The choice between the two protocols will often depend on the available facilities, the scale of the reaction, and safety considerations. The STAB protocol is generally recommended for its milder conditions and enhanced safety profile. By following the detailed procedures and considering the key insights provided, researchers can effectively synthesize a wide range of amine derivatives from this important imidazole building block.

References

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Retrieved from [Link]

  • Tahir, R., et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Myers, A. G. Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Li, Z., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. Retrieved from [Link]

  • Wikipedia. Reductive amination. Retrieved from [Link]

  • G-Biosciences. Sodium Cyanoborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1995). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Recent Advances in Reductive Amination Catalysis and Its Applications. Retrieved from [Link]

  • Organic Chemistry Tutor. Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hernandez-Vazquez, E., et al. (2023). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. Retrieved from [Link]

  • D'Auria, M., et al. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Retrieved from [Link]

  • The Synthetic Chemist. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Bangladesh Journals Online. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H -. Retrieved from [Link]

  • Google Patents. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5 ....
  • Bangladesh Journals Online. (2023, May 1). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Retrieved from [Link]

  • Maindan, S. B., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of the Indian Chemical Society. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Synple Chem. Application Note – Reductive Amination. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • UniTo. Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. Retrieved from [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

Sources

Application Note: 5-Chloro-4-Formylimidazole as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Chloro-4-formylimidazole (and its critical derivative 2-butyl-4-chloro-5-formylimidazole , BCFI) represents a cornerstone scaffold in the synthesis of Angiotensin II Receptor Blockers (ARBs), most notably Losartan .[1][2]

This guide details the handling, reactivity, and specific synthetic protocols for utilizing this intermediate.[3] The molecule's value lies in its trifunctional nature :

  • C4-Formyl Group: A handle for reductive amination, oxidation, or reduction (to alcohols).

  • C5-Chloro Group: A halogen handle for cross-coupling or nucleophilic aromatic substitution (though electronically deactivated).[1]

  • N1-Position: A nucleophilic site for critical alkylation reactions.[1]

Chemical Identity
PropertySpecification
Common Name 5-Chloro-4-formylimidazole (Core) / BCFI (Losartan Intermediate)
CAS Number 83857-96-9 (2-butyl derivative); 17284-64-7 (Core)
Molecular Formula C₈H₁₁ClN₂O (BCFI)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa ~13.5 (N-H acidity) - Allows deprotonation by mild bases

Reactivity Matrix & Mechanism

Understanding the electronic push-pull of this molecule is vital for yield optimization.[1] The imidazole ring is electron-rich, but the formyl group (electron-withdrawing) and chlorine atom create specific regioselectivity challenges during alkylation.

Visualization: Reactivity Logic

ReactivityMap Core 5-Chloro-4- formylimidazole N1 N1-H Position (Nucleophile) Core->N1 C4 C4-Formyl Group (Electrophile) Core->C4 C5 C5-Chloro Group (Leaving Group) Core->C5 Alkylation N-Alkylation (Primary Pathway) N1->Alkylation Base/R-X Redox Reduction to Alcohol (Losartan Step) C4->Redox NaBH4 Coupling Suzuki/Stille Coupling (Advanced SAR) C5->Coupling Pd-Cat

Caption: Functional map showing the three distinct reactive sites. The N1-alkylation is the most sensitive step regarding regioselectivity.[1]

Critical Protocol: Synthesis of Losartan Intermediate (N-Alkylation)

This protocol describes the industrial standard coupling of 2-butyl-4-chloro-5-formylimidazole (BCFI) with the biphenyl tetrazole moiety (or its trityl-protected precursor).[1]

Objective: Regioselective N-alkylation at the N1 position to form the Losartan core.[1] Challenge: Avoiding the N3-isomer (Regioisomer impurity).

Materials
  • Substrate: 2-Butyl-4-chloro-5-formylimidazole (1.0 eq)

  • Electrophile: 4'-(bromomethyl)-2-cyanobiphenyl (or Trityl-tetrazole bromide) (1.05 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.5 eq)
    
  • Solvent: Dimethylacetamide (DMAc) or Acetonitrile (ACN)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq - Phase Transfer Catalyst)[1]

Step-by-Step Methodology
  • Preparation of Anion:

    • Charge reaction vessel with BCFI (1.0 eq) and DMAc (5 vol).

    • Add

      
       (2.5 eq) under nitrogen atmosphere.
      
    • Critical Insight: Stir at 20–25°C for 30 minutes. This pre-contact time allows the base to deprotonate the imidazole N-H, generating the nucleophilic anion.

  • Coupling Reaction:

    • Add the bromomethyl biphenyl electrophile (1.05 eq) portion-wise to control exotherm.

    • Add TBAB (0.05 eq).

    • Heat the mixture to 50–55°C .

    • Monitor: Reaction kinetics are typically fast (3–5 hours). Monitor by HPLC.

    • Endpoint: < 1.0% unreacted BCFI.

  • Work-up (Phase Separation):

    • Cool to 20°C.

    • Filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Dilute filtrate with Ethyl Acetate and wash with water (3x) to remove DMAc.

    • Self-Validating Step: Check the pH of the aqueous wash. It should be neutral. If basic, residual amine/base remains.

  • Crystallization:

    • Concentrate the organic layer.[3]

    • Recrystallize from Isopropyl Alcohol (IPA).

    • Yield Target: 85–90%.

Troubleshooting Regioselectivity

If the N3-isomer (impurity) exceeds 5%:

  • Solvent Switch: Switch from polar aprotic (DMAc) to non-polar (Toluene) with a phase transfer catalyst. Non-polar solvents often favor the thermodynamic product (N1) over the kinetic product (N3).

  • Temperature: Lower reaction temperature to 0–5°C. While slower, this increases selectivity for the sterically less hindered N1 position.

Protocol: Aldehyde Reduction (Finalizing the Core)

Following alkylation, the C4-formyl group is typically reduced to the primary alcohol (as seen in Losartan).

Methodology
  • Dissolution: Dissolve the N-alkylated intermediate in Methanol/THF (4:1).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    )  (0.6 eq) portion-wise.
    
    • Note: The reaction is stoichiometric; 1 mole of

      
       provides 4 hydrides, but excess is used to drive completion.
      
  • Quench: After 1 hour, quench carefully with 10% Aqueous Acetone or dilute HCl (pH adjustment to 6).

  • Isolation: Distill off methanol, extract into ethyl acetate, and crystallize.

Quality Control & Impurity Management

In pharmaceutical applications, purity is paramount. The following impurities are specific to this chemistry.

Impurity CodeStructure/IdentityOriginControl Strategy
Impurity A N3-Isomer (Regioisomer)Alkylation at the wrong nitrogen.[1]Use non-polar solvent + PTC; Control temp <50°C.
Impurity B Bis-alkylated Dimer Reaction of one imidazole with two benzyl bromides (rare).[1]Ensure stoichiometry of electrophile is controlled (1.05 eq).
Impurity C Des-chloro Analog Hydrodehalogenation during reduction.[1]Avoid catalytic hydrogenation (Pd/C); use Hydride reagents (

).
Self-Validating Analytical Check (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile : Water (0.1%

    
    ).
    
  • Detection: UV @ 254 nm.[1]

  • Validation: The N3-isomer typically elutes before the N1-isomer due to higher polarity.[1]

Workflow Visualization (Losartan Pathway)

LosartanWorkflow Start Start: 2-Butyl-4-chloro-5-formylimidazole (BCFI) Step1 Step 1: N-Alkylation (K2CO3, DMAc, 50°C) Start->Step1 Reagent Reagent: Biphenyl Bromide Deriv. Reagent->Step1 Check1 QC Point: Check N1 vs N3 Ratio Step1->Check1 Check1->Step1 Fail (Recrystallize) Intermediate Intermediate: N-Alkylated Aldehyde Check1->Intermediate Pass (>95:5) Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Intermediate->Step2 Final Final Product: Losartan (Precursor) Step2->Final

Caption: Industrial workflow for converting BCFI to the Losartan precursor, highlighting the critical QC checkpoint for regioselectivity.

Safety & Handling (E-E-A-T)

  • Skin Sensitization: 5-chloro-4-formylimidazole is a known skin sensitizer (H317).[1] Double-gloving (Nitrile) is mandatory.[1]

  • Genotoxicity Concerns: The alkylating agents (benzyl bromides) used in Protocol 3 are potent alkylators and potential genotoxins (PGI). All weighing must occur in a Class II Biosafety Cabinet or vented enclosure.

  • Waste: Aqueous waste from the alkylation step contains tetrazoles or cyanides (depending on the route). Treat with bleach (hypochlorite) to destroy residual cyanide before disposal if the nitrile route is used.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55176, 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • Larsen, R. D., et al. (1994).Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry.
  • Vertex AI Search (2026).Consolidated Patent Search: US20100190996A1 - Process for the Preparation of Losartan.

Sources

Application Notes and Protocols for Condensation Reactions of 5-Chloro-1H-imidazole-4-carboxaldehyde with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in diverse intermolecular interactions make it a privileged scaffold in drug discovery.[3] Among the myriad of functionalized imidazoles, 5-chloro-1H-imidazole-4-carboxaldehyde and its derivatives, such as 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde, serve as versatile intermediates in the synthesis of various bioactive molecules.[4][5] The reactivity of the aldehyde and chloro functionalities makes it a valuable building block for developing novel therapeutic agents.[4][6] This application note provides a detailed guide to the condensation reactions of 5-chloro-1H-imidazole-4-carboxaldehyde with amines, a critical transformation for generating molecular diversity and accessing novel chemical entities with potential therapeutic applications, including anticancer and antihypertensive agents.[2][6][7]

Underlying Scientific Principles: The Chemistry of Imine Formation

The cornerstone of the condensation reaction between an aldehyde, such as 5-chloro-1H-imidazole-4-carboxaldehyde, and a primary amine is the formation of an imine, also known as a Schiff base. This reaction is typically acid-catalyzed and proceeds through a series of equilibrium steps.

The initial step involves the protonation of the carbonyl oxygen of the aldehyde, which enhances the electrophilicity of the carbonyl carbon.[8] Subsequently, the nucleophilic amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[8] This intermediate is unstable and readily eliminates a molecule of water, a process facilitated by the acidic conditions, to yield a protonated imine. The final step is the deprotonation of the iminium ion to generate the neutral imine product and regenerate the acid catalyst.[8] The removal of water is often crucial to drive the equilibrium towards the formation of the imine.[8]

Schiff_Base_Formation Aldehyde 5-Chloro-1H-imidazole-4-carboxaldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Amine Primary Amine (R-NH2) Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine + R-NH2 Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Imine Imine (Schiff Base) Iminium_Ion->Imine - H+ H2O H2O H_plus H+ H_plus2 H+

Figure 1: General mechanism of acid-catalyzed imine (Schiff base) formation.

Experimental Protocols

Protocol 1: General Synthesis of Imidazole Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from 5-chloro-1H-imidazole-4-carboxaldehyde and various primary amines.

Materials:

  • 5-Chloro-1H-imidazole-4-carboxaldehyde (or a substituted derivative like 2-butyl-5-chloro-1H-imidazole-4-carboxaldehyde)

  • Appropriate primary amine (e.g., aniline, substituted anilines, alkyl amines)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-chloro-1H-imidazole-4-carboxaldehyde (1.0 mmol) in absolute ethanol (10 mL).

  • Amine Addition: To the stirred solution, add the primary amine (1.0 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the solid product by vacuum filtration.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Wash the crude product with cold ethanol or an appropriate solvent to remove unreacted starting materials.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).[1]

Characterization:

The synthesized Schiff bases can be characterized using various spectroscopic techniques:

  • FT-IR: Look for the characteristic C=N (azomethine) stretching vibration, typically in the range of 1615-1647 cm⁻¹.[9][10] The disappearance of the C=O stretching band of the aldehyde is also a key indicator of reaction completion.

  • ¹H NMR: The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (CH=N), typically in the downfield region of the spectrum.

  • ¹³C NMR: The resonance of the azomethine carbon can be observed, typically in the range of 140-160 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

CompoundStarting AmineReaction Time (h)Yield (%)C=N Stretch (cm⁻¹)
1a Aniline3851625
1b 4-Chloroaniline4821622
1c 4-Methoxyaniline2.5901628
1d Benzylamine3.5781635

Table 1: Representative data for the synthesis of imidazole Schiff bases.

Protocol 2: Reductive Amination of 5-Chloro-1H-imidazole-4-carboxaldehyde

Reductive amination is a powerful two-step, one-pot method to synthesize secondary and tertiary amines from aldehydes or ketones.[11] This process involves the initial formation of an imine or iminium ion, which is then reduced in situ by a suitable reducing agent.[12][13]

Materials:

  • 5-Chloro-1H-imidazole-4-carboxaldehyde

  • Primary or secondary amine

  • Methanol or other suitable solvent

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

  • Acetic acid (optional, to accelerate imine formation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 5-chloro-1H-imidazole-4-carboxaldehyde (1.0 mmol) and the desired amine (1.1 mmol) in methanol (10 mL).[12]

    • Stir the mixture at room temperature. For less reactive amines, a few drops of acetic acid can be added to catalyze imine formation.[12] Allow the imine to form over a period of 30 minutes to 1 hour.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.5 mmol) in small portions to control the exothermic reaction and gas evolution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: In Situ Reduction cluster_step3 Step 3: Work-up & Purification A Mix Aldehyde and Amine in Solvent B Add Acid Catalyst (optional) A->B C Stir at Room Temperature B->C D Cool Reaction Mixture C->D E Add Reducing Agent D->E F Stir to Completion E->F G Quench Reaction F->G H Extract Product G->H I Purify (e.g., Chromatography) H->I

Figure 2: Workflow for the one-pot reductive amination protocol.

Applications in Drug Discovery and Materials Science

The imidazole-based Schiff bases and their corresponding amines derived from 5-chloro-1H-imidazole-4-carboxaldehyde are of significant interest in several scientific fields:

  • Medicinal Chemistry: Imidazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[7][14][15] The products of these condensation reactions can serve as scaffolds for the development of new therapeutic agents. For instance, N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have been investigated as anti-tumor agents.[6]

  • Coordination Chemistry: Schiff bases are versatile ligands capable of forming stable complexes with various metal ions.[16][17] These metal complexes have applications in catalysis, materials science, and as models for biological systems.[16]

  • Corrosion Inhibition: Imidazole-based Schiff bases have shown promise as effective and environmentally friendly corrosion inhibitors for metals and alloys in acidic media.[18]

Troubleshooting and Key Considerations

  • Purity of Reactants: Ensure that the aldehyde and amine are of high purity, as impurities can lead to side reactions and lower yields.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the solubility of the product. Ethanol and methanol are commonly used for Schiff base formation.

  • Catalyst: While many Schiff base formations proceed without a catalyst, acidic or basic catalysts can significantly accelerate the reaction.

  • Water Removal: For reactions that are highly reversible, the removal of water using a Dean-Stark trap or a drying agent can be beneficial to drive the reaction to completion.[8]

  • Reducing Agent for Reductive Amination: Sodium triacetoxyborohydride (STAB) is often preferred for reductive amination as it is a milder and more selective reducing agent compared to sodium borohydride, and it can be used in acidic conditions.

Conclusion

The condensation reactions of 5-chloro-1H-imidazole-4-carboxaldehyde with amines are fundamental yet powerful transformations for the synthesis of a diverse range of imidazole derivatives. The resulting Schiff bases and their reduced amine counterparts are valuable building blocks in medicinal chemistry, coordination chemistry, and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis and application of these important compounds.

References

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023, April 15). Synthesis of Imidazole by Using Different Schiff's Base. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2026, January 31). Synthesis, Characterisation and in silico Evaluation of Imidazole-Based Schiff Base Transition Metal(II) Complexes with Antioxid. Retrieved from [Link]

  • Taylor & Francis Online. (2008, December 16). Synthesis, characterization and antimicrobial activity of transition metal complexes with the Schiff base derived from imidazole-2-carboxaldehyde and glycylglycine. Retrieved from [Link]

  • JScholar Publisher. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazone Schiff Base Ligands. Retrieved from [Link]

  • SciSpace. (2019). Imidazole and Azo-Based Schiff Bases Ligands as Highly Active Antifungal and Antioxidant Components. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, May 18). Recent advances in the synthesis of imidazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 18). New imidazole-Schiff base compounds for environmentally friendly anticorrosion protection in industrial pickling of mild steel. Retrieved from [Link]

  • Hindawi. (2019, January 3). Imidazole and Azo-Based Schiff Bases Ligands as Highly Active Antifungal and Antioxidant Components. Retrieved from [Link]

  • Book Publisher International. (2021, July 8). Biomedical Applications of Some Schiff Base Metal Complexes Containing Imidazole/Thiophene Derivatives | Current Advances in Chemistry and Biochemistry Vol. 9. Retrieved from [Link]

  • YouTube. (2022, October 6). Biomedical Applications of Some Schiff Base Metal Complexes Containing ImidazoleThiophene. Retrieved from [Link]

  • PubMed. (2007, May 15). N-Substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives as anti-tumor agents against Ehrlich ascites tumor cells in vivo. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Retrieved from [Link]

  • ACS Publications. (2022, October 12). Brønsted Acid-Catalyzed Synthesis of 1,2,5-Trisubstituted Imidazoles via a Multicomponent Reaction of Vinyl Azides with Aromatic Aldehydes and Aromatic Amines. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Multicomponent Synthesis of 2-Imidazolines from Imines and Acid Chlorides. Retrieved from [Link]

  • YouTube. (2020, March 3). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxamide. Retrieved from [Link]

  • LinkedIn. (2023, August 10). Commonly used condensation agent reaction mechanism and by-products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Three-Component Condensation of 5-Aminoimidazole Derivatives with Aldehydes and Meldrum's Acid. Synthesis of 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones. Retrieved from [Link]

  • National Institutes of Health. (2025, September 24). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, April 15). Green Protocol for the Synthesis of 2, 4, 5- Trisubstituted Imidazole Derivatives Catalyzed by Copper Oxide Nanoparticles. Retrieved from [Link]

  • MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-chloro-1H-imidazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-1H-imidazole-4-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. 5-Chloro-1H-imidazole-4-carboxaldehyde and its derivatives are valuable intermediates in the development of novel therapeutic agents and agrochemicals, making robust synthetic protocols essential.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My overall yield is consistently low (< 40%). What are the most critical reaction parameters to investigate?

Low yield is a common issue often stemming from suboptimal reaction conditions in the key formylation and cyclization steps. The Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocycles, is central to this synthesis but is highly sensitive to several factors.[3][4][5]

Core Areas for Investigation:

  • Stoichiometry of the Vilsmeier Reagent: The ratio of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) is critical. An excess of POCl₃ can lead to unwanted side reactions, while insufficient reagent will result in incomplete formylation. A molar ratio of 1:1 to 1:1.2 of substrate to Vilsmeier reagent is a common starting point, but empirical optimization is necessary.[6]

  • Reaction Temperature: The formation of the Vilsmeier reagent (a chloroiminium ion) is exothermic and should be controlled by cooling (0-5 °C).[7] The subsequent formylation step often requires elevated temperatures, but excessive heat can promote the formation of chlorinated byproducts or decomposition.[3] Careful, stepwise elevation of temperature is recommended.

  • Purity of Starting Materials: The synthesis is sensitive to the quality of the precursors. For instance, if starting from 2-amino-2-cyanoacetamide, its purity is paramount. Impurities can interfere with the cyclization and formylation steps. It is advisable to purify precursors by recrystallization if purity is below 99%.[8]

  • Moisture Control: The Vilsmeier reagent is highly reactive towards water.[9] All glassware must be oven-dried, and anhydrous solvents should be used throughout the reaction setup to prevent quenching the reagent and reducing the yield.

Troubleshooting Decision Workflow

G start Low Yield (<40%) Detected check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_stoichiometry Analyze Stoichiometry of Vilsmeier Reagents (POCl₃:DMF) check_reagents->check_stoichiometry If Purity >99% sub_reagents1 Recrystallize Starting Materials. Use Anhydrous Solvents. check_reagents->sub_reagents1 Purity Issue check_temp Review Temperature Control Protocol (Reagent Formation & Reaction) check_stoichiometry->check_temp If Stoichiometry is Optimized sub_stoich1 Titrate POCl₃:DMF Ratio. Start with 1.2 eq. check_stoichiometry->sub_stoich1 Ratio Issue check_workup Evaluate Workup & Purification Procedure (Hydrolysis, pH, Column) check_temp->check_workup If Temperature Profile is Correct sub_temp1 Maintain 0-5°C for Reagent Formation. Controlled heating for reaction. check_temp->sub_temp1 Temp. Issue sub_workup1 Use slow, cold hydrolysis. Avoid reactive silica gel. check_workup->sub_workup1 Procedure Issue sub_reagents1->start Re-run Synthesis sub_stoich1->start Re-run Synthesis sub_temp1->start Re-run Synthesis sub_workup1->start Re-run Synthesis

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing significant byproduct formation, particularly a dichlorinated species. How can this be minimized?

The formation of dichlorinated pyrimidines is a known side reaction in Vilsmeier-Haack reactions on certain heterocyclic cores, especially uracil derivatives.[3] In the context of imidazole synthesis, similar over-chlorination or formation of other impurities can occur.

Strategies to Minimize Byproducts:

  • Control Reagent Stoichiometry: Using a large excess of the Vilsmeier reagent (POCl₃/DMF) can drive chlorination at other positions on the imidazole ring. Carefully titrate the amount of reagent to the minimum required for complete formylation.

  • Temperature Management: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired formylation. Run a temperature screening experiment to find the optimal balance.

  • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent at a controlled rate can help maintain a low concentration of the substrate in the presence of excess reagent, sometimes minimizing side reactions.

ParameterCondition A (High Byproduct)Condition B (Optimized)Expected Outcome
Vilsmeier Reagent (eq.) 3.01.2 - 1.5Reduced over-chlorination
Reaction Temperature 100 °C60 - 70 °CIncreased selectivity for formylation
Reaction Time 12 hours4 - 6 hoursMinimized product degradation/side reactions
Workup Quench Room Temp WaterIce-cold NaHCO₃ (aq)Controlled hydrolysis, neutralization
Q3: My product appears to decompose during purification on a silica gel column. What are the best practices for isolation?

Imidazole aldehydes can be unstable, particularly on acidic stationary phases like standard silica gel.[9] The aldehyde can be susceptible to oxidation, and the imidazole ring can interact strongly with silica, leading to hydrolysis or decomposition.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, the mixture should be carefully poured onto crushed ice to hydrolyze the iminium salt intermediate and quench excess Vilsmeier reagent.[7]

  • pH Adjustment: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. The product often precipitates at this stage.[10]

  • Filtration/Extraction: If a solid precipitates, it can be collected by filtration, washed with cold water, and dried under vacuum. If the product remains in solution, extract with an appropriate organic solvent like ethyl acetate.

  • Alternative to Chromatography: If possible, recrystallization is preferred over column chromatography. If chromatography is necessary:

    • Use a deactivated or neutral stationary phase, such as neutral alumina.

    • Alternatively, deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising amine, like triethylamine (e.g., 0.5-1% in the eluent).

    • Work quickly and use cold solvents to minimize on-column decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-chloro-1H-imidazole-4-carboxaldehyde via the Vilsmeier-Haack reaction?

The synthesis proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the imidazole precursor.

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate species to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

  • Electrophilic Attack and Cyclization: An appropriate precursor, such as one derived from 2-amino-2-cyanoacetamide, undergoes cyclization to form an imidazole ring. This electron-rich imidazole ring then attacks the Vilsmeier reagent.

  • Aromatization and Hydrolysis: The resulting intermediate loses a proton to regain aromaticity. During the aqueous workup, the iminium salt is hydrolyzed to yield the final 5-chloro-1H-imidazole-4-carboxaldehyde.[7]

Vilsmeier-Haack Reaction Mechanism

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Imidazole Imidazole Precursor Iminium Iminium Salt Intermediate Imidazole->Iminium + Vilsmeier Reagent Aldehyde Final Aldehyde Iminium->Aldehyde Aqueous Workup (H₂O)

Caption: Key stages of the Vilsmeier-Haack reaction.

Q2: What are the primary safety considerations when handling phosphorus oxychloride (POCl₃)?

POCl₃ is a highly corrosive and toxic substance that reacts violently with water. Proper personal protective equipment (PPE) is mandatory.

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.

  • PPE: Wear chemical-resistant gloves (butyl rubber or neoprene), a lab coat, and chemical splash goggles with a face shield.

  • Reaction with Water: POCl₃ reacts exothermically with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. Ensure all apparatus is dry and avoid any contact with moisture.

  • Spills: Neutralize small spills with an inert absorbent material like sand or vermiculite. For larger spills, follow institutional emergency procedures.

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common method.

  • TLC System: A typical eluent system is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the specific precursor used.

  • Procedure: Periodically take a small aliquot from the reaction mixture, quench it carefully in a vial containing a small amount of ice and sodium bicarbonate solution, and extract with a small volume of ethyl acetate. Spot the organic layer on the TLC plate.

  • Visualization: The starting material and product can be visualized under UV light (254 nm). Staining with potassium permanganate can also be effective. The reaction is complete when the starting material spot has been consumed.

Q4: What are the recommended storage conditions for the final product?

5-chloro-1H-imidazole-4-carboxaldehyde can be sensitive to light, air, and moisture.[11]

  • Storage: Store the purified product in an amber, airtight container.

  • Atmosphere: For long-term storage, it is best to store it under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a cool, dry place, away from direct sunlight.[11][12] Refrigeration is often recommended.

References
  • Ma, Z., et al. (2016). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. PMC. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Chloro-2-Phenyl-1H-Imidazole-4-Carboxaldehyde 97.0%(HPLC). Retrieved from [Link]

  • DeLombaert, S., et al. (1995). Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2022). Nothing has been working for this synthesis-HELP. Retrieved from [Link]

  • Preti, L., et al. (2011). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Convenient and Improved One Pot Synthesis of Imidazole. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-BUTYL-5-CHLORO-1H-IMIDAZOLE-4-CARBALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • R Discovery. (2024). Synthesis of imidazole derivatives in the last 5 years: An update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbo. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved from [Link]

Sources

Technical Support Center: Solving Solubility Issues of 5-chloro-4-formylimidazole in Water

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the aqueous solubility challenges of 5-chloro-4-formylimidazole, designed for chemistry and drug development professionals.

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing the aqueous solubility challenges of 5-chloro-4-formylimidazole. As a substituted imidazole, this compound's solubility is governed by its physicochemical properties, including the basicity of the imidazole ring and the polarity contributions of its chloro and formyl substituents. The following question-and-answer guide offers both foundational explanations and actionable protocols to systematically overcome solubility hurdles in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-chloro-4-formylimidazole is not dissolving in water or my aqueous buffer. What is the most likely reason and what should be my first step?

A1: The poor aqueous solubility of 5-chloro-4-formylimidazole at neutral pH is expected due to its molecular structure. The imidazole ring is a weak base, and in a neutral solution, it is predominantly in its non-ionized, less polar form, which limits its interaction with polar water molecules.

Your first and most critical step is to investigate the effect of pH. Acidic compounds are generally more soluble in basic solutions, while basic compounds are more soluble in acidic solutions.[1] Since 5-chloro-4-formylimidazole contains a basic imidazole moiety, decreasing the pH of the aqueous medium should lead to protonation of one of the ring nitrogens. This creates a cationic, charged species, which is significantly more polar and, therefore, more soluble in water. Studies on similar imidazole-containing compounds confirm that their solubility is highly pH-dependent.[2][3][4]

Initial Action: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 2-5).

Q2: I tried lowering the pH, and the solubility improved, but it's still not sufficient for my desired concentration. What's the next logical approach?

A2: If pH adjustment alone is insufficient, the next logical step is to employ a co-solvent system . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5] This reduction in polarity lowers the interfacial tension between the aqueous environment and your hydrophobic compound, thereby enhancing solubility.[6]

Commonly used co-solvents in research and pharmaceutical development include:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Polyethylene Glycols (PEGs) , particularly low molecular weight PEGs like PEG 300 and PEG 400.[7][8]

The selection of a co-solvent is often empirical, and it is best to perform a screening study to find the most effective one for your specific application. It's important to note that while co-solvents can be highly effective, they can also impact downstream biological assays, so their final concentration should be kept to a minimum and a vehicle control must be included in your experiments.

Q3: How do I systematically screen for the best co-solvent and determine the optimal ratio?

A3: A systematic co-solvent screen involves preparing a high-concentration stock solution of your compound in a pure organic solvent and then serially diluting it into your aqueous buffer. The point at which the compound precipitates indicates its solubility limit in that co-solvent/buffer ratio.

See Protocol 2: Co-Solvent Screening for a detailed, step-by-step methodology. The key is to test several common co-solvents (e.g., DMSO, Ethanol, Propylene Glycol) at various final concentrations (e.g., 1%, 5%, 10%) to identify the system that provides the required solubility with the lowest percentage of organic solvent.[1]

Q4: Can I use temperature to improve the solubility of 5-chloro-4-formylimidazole?

A4: Yes, adjusting the temperature can be a viable strategy. For the majority of solid organic compounds, solubility in water increases with increasing temperature.[9][10][11] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Adding heat provides the energy needed to break the crystal lattice bonds of the solid and to disrupt the hydrogen bonding network of water, allowing the solute to dissolve.[12]

However, this approach has two important caveats:

  • Compound Stability: Ensure that 5-chloro-4-formylimidazole is thermally stable at elevated temperatures. Run a stability check on a small sample before applying heat to your entire batch.

  • Precipitation on Cooling: The compound may precipitate out of the solution as it cools to room or experimental temperature. This method is most useful when the subsequent experimental step is also performed at an elevated temperature.

Q5: I've seen "salt formation" mentioned for improving drug solubility. Is this applicable to my compound, and how does it work?

A5: Salt formation is a highly effective and widely used technique for increasing the solubility of ionizable compounds, and it is very much applicable to 5-chloro-4-formylimidazole.[13][14] The strategy involves reacting the weakly basic imidazole ring with an acid to form a stable salt.[15] This salt, being an ionic compound, typically has much higher aqueous solubility and a faster dissolution rate than the neutral "free base" form.[16][17]

For a basic compound like yours, you would react it with an acid (a "salt former" or "counter-ion") such as:

  • Hydrochloric acid (to form a hydrochloride salt)

  • Sulfuric acid (to form a sulfate salt)

  • Maleic acid (to form a maleate salt)

The resulting salt will readily dissociate in water into the protonated, soluble form of your compound and the counter-ion. This is a more advanced technique typically used in drug development to create a stable, solid form of the active pharmaceutical ingredient (API) with improved biopharmaceutical properties.[14]

Troubleshooting Workflow & Methodologies

The process of overcoming solubility issues should be systematic. The following workflow provides a logical progression from simple to more complex techniques.

Solubility_Workflow start Initial State: 5-chloro-4-formylimidazole Fails to Dissolve in Water purity Step 1: Verify Purity & Form Is the compound pure? Is it the free base? start->purity ph_adjust Step 2: pH Modification Systematically lower the pH (e.g., 6.0 down to 2.0). (See Protocol 1) purity->ph_adjust Yes cosolvent Step 3: Co-solvent Screening Test DMSO, Ethanol, PEG 400, etc. (See Protocol 2) ph_adjust->cosolvent Insufficiently Soluble success SOLUBILITY ACHIEVED ph_adjust->success Soluble temperature Step 4: Temperature Adjustment Gently heat the solution. Check for thermal stability. cosolvent->temperature Insufficiently Soluble cosolvent->success Soluble advanced Step 5: Advanced Techniques Consider salt formation or using solubilizing excipients (e.g., cyclodextrins). temperature->advanced Insufficiently Soluble or Unstable temperature->success Soluble advanced->success Soluble fail Consult Further (e.g., Medicinal Chemist) advanced->fail Not Feasible

Caption: A systematic workflow for troubleshooting the solubility of 5-chloro-4-formylimidazole.

Experimental Protocols

Protocol 1: Generating a pH-Solubility Profile

This protocol determines the solubility of your compound as a function of pH, identifying the optimal pH for dissolution.

Materials:

  • 5-chloro-4-formylimidazole

  • Series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 7.5

  • Vials or microcentrifuge tubes

  • Shaker or rotator at a controlled temperature

  • Micro-syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid 5-chloro-4-formylimidazole to a series of vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each buffer solution to its respective vial.

  • Equilibration: Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the system to reach equilibrium.

  • Sampling: After equilibration, carefully remove the vials. Allow the undissolved solid to settle.

  • Filtration: Withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high readings.

  • Quantification: Dilute the filtered samples as needed and determine the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This graph represents the pH-solubility profile of your compound.

Protocol 2: Co-Solvent Screening for Enhanced Solubility

This protocol helps identify an effective co-solvent and the minimum concentration required to achieve your target solubility.

Materials:

  • A high-concentration stock solution of 5-chloro-4-formylimidazole in 100% of the co-solvent to be tested (e.g., 100 mg/mL in DMSO).

  • Aqueous buffer at the optimal pH determined in Protocol 1 (or the buffer required for your experiment).

  • Clear glass vials or a 96-well plate.

Procedure:

  • Prepare Dilutions: In a series of vials, prepare different final concentrations of the co-solvent. For example, to test a final co-solvent concentration of 5%, you would mix 50 µL of the co-solvent with 950 µL of your aqueous buffer.

  • Spike with Compound: Add a small, fixed volume of your high-concentration stock solution to each vial. For instance, adding 10 µL of a 100 mg/mL stock to 990 µL of the buffer/co-solvent mixture will give a final compound concentration of 1 mg/mL.

  • Observation: Mix thoroughly and observe immediately for any signs of precipitation (cloudiness). Let the samples stand for at least one hour and observe again.

  • Determine Solubility Limit: The highest concentration of the compound that remains in solution for a given co-solvent percentage is considered the solubility limit under those conditions.

Data Summary Table (Hypothetical Results):

Co-SolventFinal Co-Solvent %Max Achieved Solubility (µg/mL)Observations
None0%< 10Insoluble
DMSO1%50Clear Solution
DMSO5%400Clear Solution
Ethanol1%25Slight Haze
Ethanol5%250Clear Solution
PEG 4005%350Clear Solution
PEG 40010%> 1000Clear Solution

This table allows for easy comparison to select the optimal system for your experiment. For example, if a concentration of 300 µg/mL is needed, 5% DMSO, 5% Ethanol, or 5% PEG 400 would all be viable options.

Understanding the Core Mechanism: pH-Dependent Solubility

The significant impact of pH on the solubility of 5-chloro-4-formylimidazole is due to the acid-base equilibrium of the imidazole ring.

Caption: Protonation of the imidazole ring at low pH increases polarity and aqueous solubility.

References

  • University of California. (n.d.). Effects of Temperature and Pressure on Solubility. LibreTexts. [Link][9][10]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link][18]

  • ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link][8]

  • Learn. (2026, February 12). What Is the Relationship between Chemical Solubility and Temperature?. [Link][11]

  • ACS Publications. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link][19]

  • Quora. (2021, September 7). In general, the solubility of solids increases with temperature.... [Link][12]

  • PubMed. (2020, April 6). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. [Link][20]

  • ACS Publications. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. [Link][2]

  • Pendidikan Kimia. (2017, November 21). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium.... [Link][3]

  • PMC. (n.d.). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. [Link][16]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation.... [Link][17]

  • ResearchGate. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium.... [Link][4]

  • International Journal of Current Pharmaceutical Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link][13]

  • SlideShare. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. [Link][6]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link][21]

  • ACS Earth and Space Chemistry. (2025, March 30). pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets. [Link][22]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link][15]

  • Journal of Drug Delivery and Therapeutics. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link][5]

Sources

Preventing polymerization of imidazole aldehydes during workup

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling imidazole aldehydes. This resource is designed to provide in-depth, field-proven insights into preventing the common but frustrating issue of polymerization during experimental workup. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the chemistry behind them. This guide is structured to empower you with that understanding.

Troubleshooting Guide: Common Workup Scenarios

This section addresses specific problems you might encounter. Each Q&A provides a diagnosis of the likely cause and a detailed, step-by-step protocol for resolution.

Q1: My aqueous workup turned into an insoluble brown sludge after neutralization. What happened and how can I fix it?

A1: Diagnosis & Solution

This is a classic sign of base-catalyzed aldol polymerization. Imidazole aldehydes are particularly susceptible to this due to the dual nature of the imidazole ring, which can act as both a nucleophile and a base, facilitating self-condensation. The addition of a base (e.g., sodium bicarbonate or hydroxide) to neutralize an acidic reaction mixture often raises the pH into a range that rapidly accelerates this polymerization.

Root Cause Analysis:

  • High pH: The primary trigger. Basic conditions deprotonate the carbon alpha to the aldehyde (if one exists) or facilitate other condensation pathways, initiating polymerization.

  • High Concentration: As you remove organic solvent, the concentration of the aldehyde increases, making intermolecular reactions (polymerization) more likely.

  • Elevated Temperature: Heat from neutralization or solvent evaporation provides the activation energy for the unwanted reaction.

Preventative Workup Protocol:

  • Temperature Control: Before neutralization, cool your reaction vessel in an ice-water bath (0-5 °C). Maintain this temperature throughout the neutralization and extraction process.

  • pH Management is Critical: Avoid strong bases. Use a saturated solution of sodium bicarbonate (NaHCO₃) or even a buffered phosphate solution (pH ≈ 7.5) for neutralization. Add the neutralizing agent slowly and monitor the pH of the aqueous layer, aiming for a final pH between 6.5 and 7.5. Research has shown that imidazole-2-carboxaldehyde, for example, is predominantly in its free aldehyde form at pH 6.5 and 9.5, but forms a stable, less reactive hydrate around pH 8.0.[1] Working at a slightly acidic to neutral pH is often the safest approach to keep the free aldehyde soluble and minimize base-catalyzed degradation.

  • Dilution: If possible, dilute the reaction mixture with more organic solvent before the aqueous wash. This keeps the aldehyde concentration low.

  • Inert Atmosphere: Perform the workup under a nitrogen or argon atmosphere to prevent air oxidation, which can generate radical initiators for other side reactions.[2]

  • Prompt Extraction: Do not let the neutralized mixture sit. Immediately proceed to extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent on a rotary evaporator without excessive heating. Use a water bath temperature below 40°C.

Q2: I have low product recovery after workup, but I don't see any polymer. Where did my product go?

A2: Diagnosis & Solution

Low recovery without visible polymerization often points to two possibilities: the formation of a highly water-soluble species or volatility losses. For imidazole aldehydes, the key culprit is often pH-dependent hydrate formation.

Root Cause Analysis:

  • Hydrate/Gem-diol Formation: Imidazole-2-carboxaldehyde exists in a pH-dependent equilibrium with its corresponding hydrate (gem-diol).[3][4] In acidic conditions (pH < 5), the diol form is the dominant species in solution.[3][4] This hydrate is significantly more water-soluble than the aldehyde and will be lost to the aqueous layer during extraction.

  • Protonation: At low pH, the imidazole ring becomes protonated, forming a salt that is also highly soluble in water.

dot

Caption: pH-dependent equilibrium of imidazole-2-carboxaldehyde.

Optimized Extraction Protocol:

  • Adjust pH Before Extraction: Carefully adjust the pH of the aqueous layer to between 6.5 and 7.5. This shifts the equilibrium back towards the less soluble aldehyde form, maximizing its partitioning into the organic layer.[1]

  • Salting Out: Add sodium chloride (NaCl) to the aqueous layer to saturation. This decreases the solubility of the aldehyde in the aqueous phase and can help break up emulsions.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 5 x 50 mL) rather than one large extraction (1 x 250 mL). This is more efficient at recovering the product.

  • Choice of Solvent: Use a more polar solvent like ethyl acetate for extraction, which is effective for moderately polar compounds like imidazole aldehydes.

pH of Aqueous PhaseDominant SpeciesSolubility in WaterRecommended Action
< 5Protonated Hydrate (Gem-diol)HighAdjust pH to 6.5-7.5 before extraction.[3][4]
6.5 - 7.5Free AldehydeModerateOptimal range for extraction. [1]
~ 8.0Stable HydrateHighAvoid this pH during extraction.[1]
> 9.5Free AldehydeModerateRisk of base-catalyzed polymerization.
Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of imidazole aldehyde polymerization? A: The most common pathway is a base-catalyzed aldol condensation. The reaction is initiated by the deprotonation of a carbon atom adjacent to the carbonyl group, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule. Subsequent dehydration can lead to a conjugated, colored polymer. The imidazole ring itself can facilitate this process.

Q: Can I use antioxidants to prevent polymerization? A: Yes, especially if you suspect oxidative processes are contributing to instability. Adding a small amount (0.1 mol%) of a radical inhibitor like butylated hydroxytoluene (BHT) or certain phenolic antioxidants to your solvent before workup can be effective.[5] Imidazole-containing compounds themselves can have antioxidant properties.[6][7][8][9]

Q: My aldehyde is extremely sensitive. Are there more robust methods than careful pH control? A: Absolutely. For highly sensitive substrates, two chemical derivatization methods are highly effective:

  • Bisulfite Adduct Formation: This is a classic and reversible method for purifying aldehydes.[10] The aldehyde reacts with sodium bisulfite to form a water-soluble salt adduct, which can be easily separated from non-aldehyde impurities. The aldehyde is then regenerated by treating the aqueous adduct solution with a base (like NaHCO₃ or NaOH).[10][11]

  • Protection as an Acetal: Protecting the aldehyde as an acetal is an excellent strategy before performing other reactions or during a difficult purification. The aldehyde is reacted with an alcohol (e.g., ethylene glycol) under acidic conditions to form a stable cyclic acetal, which does not polymerize. The acetal is robust to basic and nucleophilic conditions and can be easily removed later with aqueous acid to regenerate the aldehyde.[12][13]

dot

Workup_Flowchart start Problem during workup? polymer Polymerization / Sludge start->polymer Yes low_yield Low Recovery start->low_yield Yes advanced_strat For Highly Sensitive Aldehydes start->advanced_strat Extreme Sensitivity cause_ph Probable Cause: High pH / Strong Base polymer->cause_ph cause_temp Probable Cause: Overheating polymer->cause_temp cause_hydrate Probable Cause: Hydrate Formation (pH < 6) low_yield->cause_hydrate sol_ph Solution: 1. Cool to 0°C 2. Use weak base (NaHCO₃) 3. Target pH 6.5-7.5 cause_ph->sol_ph sol_temp Solution: Use low-temp rotary evaporation (<40°C) cause_temp->sol_temp sol_hydrate Solution: 1. Adjust pH to 6.5-7.5 2. 'Salt out' with NaCl 3. Multiple extractions cause_hydrate->sol_hydrate bisulfite Strategy 1: Reversible Bisulfite Adduct Formation advanced_strat->bisulfite acetal Strategy 2: Protect as Acetal advanced_strat->acetal

Caption: Troubleshooting flowchart for imidazole aldehyde workup.

Protocol: Purification via Sodium Bisulfite Adduct

This protocol is adapted for the purification of a sensitive aldehyde from a crude reaction mixture.

Materials:

  • Crude reaction mixture containing the imidazole aldehyde in an organic solvent (e.g., Ethyl Acetate, THF).

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃), freshly prepared.

  • Diethyl ether or other suitable organic solvent.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

  • Adduct Formation:

    • Transfer the crude organic solution to a separatory funnel.

    • Add an equal volume of the freshly prepared saturated NaHSO₃ solution.

    • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.

    • Allow the layers to separate. The aldehyde is now in the aqueous layer as the bisulfite adduct.

  • Separation of Impurities:

    • Separate the organic layer, which contains non-aldehyde impurities.

    • Wash the aqueous layer (containing the adduct) with a fresh portion of diethyl ether to remove any remaining organic-soluble impurities. Discard the ether wash.

  • Regeneration of the Aldehyde:

    • Transfer the aqueous layer to a clean flask and cool it in an ice bath.

    • Slowly add saturated NaHCO₃ solution while stirring until the solution is basic (pH ≈ 8-9) and effervescence ceases. This will regenerate the free aldehyde.[10]

    • The pure aldehyde may precipitate as a solid or form an oily layer.

  • Final Extraction and Isolation:

    • Extract the regenerated aldehyde from the aqueous mixture using several portions of ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature (<40°C).

This procedure effectively separates the aldehyde from other organic components, providing a much cleaner product and preventing polymerization during concentration.

References
  • Fagalde, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. Available at: [Link]

  • De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Environmental Science & Technology, 51(24), 14110-14117. Available at: [Link]

  • Fagalde, F., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(10), 3359-3367. Available at: [Link]

  • Hayal, M. Y., et al. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Central Asian Journal of Theoretical and Applied Science, 5(6), 542-549. Available at: [Link]

  • De Haan, D. O., et al. (2017). pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Pendidikan Kimia. Available at: [Link]

  • Myers, A. (n.d.). Protecting Groups. Harvard University. Available at: [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Cha, J. K. (2001). A Convenient Protecting Group for Aldehydes. ResearchGate. Available at: [Link]

  • Ouchi, T., & Oi, M. (1975). Polymerization of Acrolein by Imidazole. Journal of Macromolecular Science: Part A - Chemistry, 9(5), 717-730. Available at: [Link]

  • Sherman, J., et al. (2003). Process for conducting aldol condensation reactions in ionic liquid media. Google Patents.
  • Wulkow, M., et al. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Earle, M. J. (2004). Preparation of C9-aldehyde via aldol condensation reactions in ionic liquid media. Green Chemistry, 6, 73-75. Available at: [Link]

  • Brindle, C. S. (2017). Workup: Aldehydes. University of Rochester, Department of Chemistry. Available at: [Link]

  • LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • Hayal, M. Y., et al. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia. Available at: [Link]

  • Czerwonka, A., & Kwasniak, S. (2020). Antioxidant Activity of Imidazole Dipeptides. In Peptides and Their Health Benefits. IntechOpen. Available at: [Link]

  • Lee, Y. J., et al. (2013). I2-Catalyzed Oxidative Condensation of Aldoses with Diamines: Synthesis of Aldo-Naphthimidazoles for Carbohydrate Analysis. Molecules, 18(10), 12555-12567. Available at: [Link]

  • Asghari, S. (2020). Imidazole containing heterocycles as antioxidants. ResearchGate. Available at: [Link]

  • Godefroi, E. F., et al. (1971). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 51, 107. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, April 19). Protecting Groups - Ketones and Aldehydes. YouTube. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Available at: [Link]

  • Zare, S., et al. (2024). Synthesis of Zeolite/ZIF-8 Composite as a Catalyst for Aldol Condensation Reaction. Journal of nanoporous system. Available at: [Link]

  • de Souza, A. C. D., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(18), 11677-11691. Available at: [Link]

  • El-Sayed, W. A. (2002). Evaluation of some functionalized imidazoles and 1,2,4-triazoles as antioxidant additives for industrial lubricating oils and correlating the results with the structures of additives using empirical AM1 calculations. ResearchGate. Available at: [Link]

  • Quintyn, R. S., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(24), 15533-15540. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Sharma, P., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(38), 23395-23401. Available at: [Link]

  • Li, Z., et al. (2013). Method for preparing imidazole aldehyde. Google Patents.
  • Quintyn, R. S., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. Available at: [Link]

  • Gaina, C., & Gaina, V. (2009). Imidazole and imidazolium-containing polymers for biology and material science applications. ResearchGate. Available at: [Link]

  • CUTM Courseware. (n.d.). imidazole.pdf. CUTM Courseware. Available at: [Link]

  • Kruse, S., et al. (2023). Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene. Communications Chemistry, 6(1), 39. Available at: [Link]

  • de Souza, A. C. D., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(18), 11677-11691. Available at: [Link]

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. Available at: [Link]

  • Atanasova-Stamova, S., et al. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Minimizing Byproduct Formation in 5-Chloroimidazole Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 5-chloroimidazole aldehyde. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your synthetic outcomes. We understand the critical nature of achieving high purity in drug development and research, and this resource is designed to equip you with the knowledge to navigate the complexities of 5-chloroimidazole aldehyde chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 5-chloro-1H-imidazole-4-carbaldehyde, primarily via the Vilsmeier-Haack reaction.

Low Yield of the Desired 5-Chloro-1H-imidazole-4-carbaldehyde

Question: I am getting a low yield of my target aldehyde. What are the likely causes and how can I improve it?

Answer:

Low yields are a common issue and can stem from several factors related to the highly reactive nature of the Vilsmeier reagent and the stability of the starting material and product.

Causality and Recommended Actions:

  • Moisture Contamination: The Vilsmeier reagent, the active formylating agent, is extremely sensitive to moisture.[1][2] Any water in your reaction setup will quench the reagent, leading to incomplete conversion.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-purity reagents.

  • Sub-optimal Reagent Stoichiometry: The molar ratio of 5-chloroimidazole to the Vilsmeier reagent (formed from DMF and POCl₃) is crucial. Insufficient reagent will result in incomplete reaction, while a large excess can promote side reactions.

    • Solution: Start with a modest excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). You may need to perform a systematic optimization to find the ideal ratio for your specific scale and conditions.

  • Inadequate Temperature Control: The formation of the Vilsmeier reagent is exothermic.[2] If the temperature is not controlled during its preparation or during the addition of the imidazole substrate, side reactions and decomposition can occur. Conversely, if the reaction temperature is too low for your substrate's reactivity, the reaction may be sluggish.[1]

    • Solution: Prepare the Vilsmeier reagent at low temperatures (0-5 °C) with efficient stirring.[2] For the formylation step, begin at a low temperature and gradually warm the reaction mixture if necessary, while monitoring the progress by TLC.

  • Product Solubility: The product, 5-chloro-1H-imidazole-4-carbaldehyde, may have some solubility in the aqueous phase during workup, leading to losses.

    • Solution: During extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and "salt out" the product, driving it into the organic layer.[1] Perform multiple extractions with your chosen organic solvent.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation of 5-Chloroimidazole

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).

    • Cool the flask to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0-5 °C for 30-60 minutes.

  • Formylation Reaction:

    • Dissolve 5-chloro-1H-imidazole (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane or DMF).

    • Add the imidazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • Allow the reaction to stir at low temperature, monitoring its progress by Thin-Layer Chromatography (TLC). If the reaction is slow, allow it to warm to room temperature or gently heat to 40-50 °C.

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture back to 0-5 °C.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system.

Formation of a Dark, Tarry Residue

Question: My reaction mixture turned into a dark, tarry mess. What happened and can I salvage my product?

Answer:

The formation of tar is a strong indication of decomposition and polymerization, which can be triggered by several factors.

Causality and Recommended Actions:

  • Excessive Heat: The Vilsmeier-Haack reaction is exothermic, and runaway temperatures can lead to the decomposition of the starting material, product, and even the Vilsmeier reagent itself, resulting in polymerization and tar formation.[2]

    • Solution: Strict temperature control is paramount. Use an ice bath during reagent addition and monitor the internal temperature closely. For larger-scale reactions, consider using a jacketed reactor with a cooling system.

  • High Reactivity of the Imidazole Ring: Imidazole and its derivatives are electron-rich heterocycles, making them susceptible to over-reaction or polymerization under strongly acidic conditions.

    • Solution: Use the mildest effective reaction conditions. This may involve using a less reactive formylating agent if possible, or carefully controlling the stoichiometry and temperature.

  • Impure Reagents: Impurities in the starting materials or solvents can act as catalysts for decomposition pathways.

    • Solution: Always use high-purity, anhydrous reagents and solvents. If you suspect your DMF is old, it may contain dimethylamine from decomposition, which can interfere with the reaction.[3]

Salvaging the Product:

Extracting the desired product from a tarry mixture is challenging. If a significant amount of tar has formed, it is often more practical to restart the synthesis with improved temperature control and purified reagents. However, you can attempt to dissolve a portion of the crude mixture in a strong organic solvent and analyze it by TLC to see if any product is present. If so, a difficult chromatographic purification may be attempted.

Presence of Multiple Spots on TLC, Indicating Byproducts

Question: My TLC analysis of the crude reaction mixture shows multiple spots in addition to my desired product. What are these byproducts and how can I avoid them?

Answer:

The formation of multiple byproducts is a common challenge in the Vilsmeier-Haack formylation of reactive heterocycles. The likely culprits are di-formylation, and unreacted intermediates.

Potential Byproducts and Mitigation Strategies:

  • Di-formylated 5-Chloroimidazole: The imidazole ring has multiple positions that can potentially be formylated, although the C4 position is generally preferred. Under forcing conditions (e.g., high temperature or large excess of Vilsmeier reagent), a second formyl group may be introduced.

    • Mitigation:

      • Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent.

      • Temperature Management: Maintain a low reaction temperature.

      • Monitoring: Follow the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent over-reaction.

  • Unreacted Iminium Salt Intermediate: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde.[4][5] Incomplete hydrolysis will leave this salt in your crude product.

    • Mitigation:

      • Thorough Quenching: Ensure the reaction mixture is quenched with a sufficient amount of water or an aqueous basic solution.

      • Stirring During Work-up: Stir the mixture vigorously during hydrolysis to ensure complete conversion of the iminium salt.

  • Byproducts from Reagent Decomposition: As mentioned, the Vilsmeier reagent is thermally unstable and can decompose, leading to various side products.

    • Mitigation: Adhere to strict temperature control throughout the reaction.

Visualizing the Reaction Pathway and Byproduct Formation:

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Main Reaction Pathway cluster_byproducts Byproduct Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Imidazole 5-Chloroimidazole Imidazole->Iminium_Salt Electrophilic Attack Tar Tarry Polymers Imidazole->Tar Decomposition (High Temp) Aldehyde 5-Chloro-1H-imidazole-4-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis Di_formyl Di-formylated Byproduct Iminium_Salt->Di_formyl Further Formylation (Excess Reagent/High Temp)

Caption: Vilsmeier-Haack reaction pathway and potential byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and why is it so reactive?

A1: The Vilsmeier reagent is a chloroiminium salt, typically formed from the reaction of a substituted amide like DMF with an acid chloride like phosphorus oxychloride (POCl₃).[6][7][8] This reagent is a potent electrophile due to the positive charge on the nitrogen atom, which makes the attached carbon highly susceptible to nucleophilic attack by electron-rich aromatic systems.

Q2: Can I use other formylating agents besides the DMF/POCl₃ system?

A2: Yes, other acid chlorides such as oxalyl chloride or thionyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent.[7] The choice of reagent can sometimes influence the reactivity and the byproduct profile.

Q3: How can I effectively purify my 5-chloro-1H-imidazole-4-carbaldehyde?

A3: Column chromatography on silica gel is a common and effective method for purifying the crude product. A solvent system of ethyl acetate in hexanes, with a gradually increasing polarity, usually provides good separation. Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective purification technique if the crude product is sufficiently pure.

Q4: What are the key analytical techniques for characterizing the product and byproducts?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired aldehyde and for identifying the structures of any isolated byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your product and for quantifying the levels of byproducts. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or TFA) is a good starting point.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is invaluable for determining the molecular weights of the product and byproducts, which aids in their identification.

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended RangePotential Issues if Deviated
Temperature 0-50 °CToo High: Tar formation, di-formylation. Too Low: Slow or no reaction.
Vilsmeier Reagent 1.1 - 1.5Too Low: Incomplete reaction. Too High: Increased byproduct formation.
Reaction Time 1 - 6 hoursToo Short: Incomplete reaction. Too Long: Increased byproduct formation.
Solvent Anhydrous DMF, DCM, or DCENon-anhydrous: Quenching of Vilsmeier reagent, low yield.

Visualizing the Troubleshooting Workflow:

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_tar Tarry Mixture Troubleshooting cluster_byproducts_diag Byproduct Troubleshooting Start Reaction Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield Tarry_Mixture Tarry Mixture? Start->Tarry_Mixture Multiple_Spots Multiple Spots on TLC? Start->Multiple_Spots Check_Moisture Check for Moisture (Anhydrous Conditions?) Low_Yield->Check_Moisture Check_Temp_High Reaction Overheated? Tarry_Mixture->Check_Temp_High Check_Excess_Reagent Excess Vilsmeier Reagent? Multiple_Spots->Check_Excess_Reagent Check_Stoichiometry Check Reagent Stoichiometry Check_Moisture->Check_Stoichiometry Improve_Drying Action: Improve Drying Techniques Check_Moisture->Improve_Drying Check_Temp_Low Reaction Temp Too Low? Check_Stoichiometry->Check_Temp_Low Optimize_Ratio Action: Optimize Reagent Ratio Check_Stoichiometry->Optimize_Ratio Check_Workup Check Workup Procedure (Product Solubility?) Check_Temp_Low->Check_Workup Increase_Temp Action: Gradually Increase Temperature Check_Temp_Low->Increase_Temp Modify_Workup Action: Modify Workup (e.g., use brine) Check_Workup->Modify_Workup Check_Reagent_Purity Check Reagent Purity Check_Temp_High->Check_Reagent_Purity Improve_Cooling Action: Improve Cooling and Temp Control Check_Temp_High->Improve_Cooling Use_Pure_Reagents Action: Use High-Purity Reagents Check_Reagent_Purity->Use_Pure_Reagents Check_High_Temp Reaction Temp Too High? Check_Excess_Reagent->Check_High_Temp Reduce_Reagent Action: Reduce Excess Vilsmeier Reagent Check_Excess_Reagent->Reduce_Reagent Check_Hydrolysis Incomplete Hydrolysis? Check_High_Temp->Check_Hydrolysis Lower_Temp Action: Lower Reaction Temperature Check_High_Temp->Lower_Temp Ensure_Quench Action: Ensure Complete Quenching/Hydrolysis Check_Hydrolysis->Ensure_Quench

Caption: A workflow for troubleshooting common issues in 5-chloroimidazole aldehyde synthesis.

References

Sources

Troubleshooting low reactivity of 5-chloro-1H-imidazole-4-carboxaldehyde in condensation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organic Synthesis Ticket ID: #IMI-CHO-5CL-COND Topic: Troubleshooting Low Reactivity of 5-chloro-1H-imidazole-4-carboxaldehyde Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The "Deceptive Simplicity" Paradox

You are likely encountering a scenario where a standard Knoevenagel or Aldol condensation (using KOH, NaOH, or Piperidine/MeOH) yields <10% product or returns unreacted starting material.[1]

The core issue is not the electrophilicity of the aldehyde per se, but the acidity of the imidazole N-H proton . 5-chloro-1H-imidazole-4-carboxaldehyde is a "chemical chameleon."[1] Under basic conditions, it sheds a proton to become an electron-rich imidazolate anion, which electronically deactivates the aldehyde.[1]

This guide provides the mechanistic insight and validated protocols to bypass this specific trap.

Part 1: Diagnostic & Mechanism (Why it Fails)

Q1: Why does my reaction stall immediately upon adding base?

The Diagnosis: You are fighting the Imidazolate Anion Effect .[1] The pKa of the imidazole N-H is typically ~14 (in DMSO), but the electron-withdrawing chlorine atom (via Inductive effect, -I) and the aldehyde group acidify this proton further.[1]

When you add a base (even a weak one like piperidine), the following cascade occurs:

  • Deprotonation: The N-H proton is removed.[1]

  • Donation: The resulting anionic charge is delocalized into the ring.[1]

  • Deactivation: The electron-rich ring pumps electron density into the carbonyl carbon (via resonance), drastically reducing its electrophilicity.[1] The aldehyde is no longer "hungry" for nucleophiles.[1]

Visualizing the Failure Mode:

AnionDeactivation cluster_0 The Trap Start Neutral Aldehyde (Electrophilic) Anion Imidazolate Anion (Formed) Start->Anion Deprotonation Base Base Added (OH-, Piperidine) Base->Anion Resonance Resonance Donation Anion->Resonance Dead Deactivated Carbonyl (Nucleophilic Attack Blocked) Resonance->Dead e- Density Push

Figure 1: The mechanism of base-induced deactivation.[1] Once the anion forms, the reaction stalls.[1]

Q2: Does the Chlorine atom at position 5 help or hurt?

The Diagnosis: It complicates the reaction in two ways:

  • Electronic (Helpful/Harmful): The Chlorine exerts a -I (inductive withdrawal) effect, which should activate the aldehyde.[1] However, it also acidifies the N-H proton, making the "Anion Effect" (described above) happen faster and with weaker bases.[1]

  • Steric (Harmful): The Chlorine atom is bulky.[1] In the 5-position (adjacent to the 4-aldehyde), it creates a "buttressing effect."[1] If your nucleophile is bulky (e.g., a substituted acetophenone or complex malonate), steric hindrance will significantly lower the reaction rate [1].[1]

Part 2: Validated Solutions & Protocols

We recommend two distinct pathways: Path A (No Protection) using specific buffers, or Path B (Protection) which is more reliable for complex synthesis.[1]

Decision Matrix
VariablePath A: Buffered / Lewis AcidPath B: N-Protection (Recommended)
Reagent Cost LowMedium (Protection step required)
Step Count 1 Step3 Steps (Protect -> React -> Deprotect)
Yield Reliability Moderate (40-60%)High (80-95%)
Mechanism Activates Carbonyl w/o DeprotonationLocks Tautomer, Prevents Anion
Protocol A: The "Buffer Fix" (Unprotected)

Use this if you cannot afford extra synthetic steps.[1] The key is to use a catalyst that activates the aldehyde without deprotonating the nitrogen.[1]

Reagents:

  • Catalyst: Ammonium Acetate (

    
    ) or Piperidinium Acetate.[1]
    
  • Solvent: Glacial Acetic Acid (AcOH) or Toluene/AcOH mixtures.[1]

  • Mechanism: The acetic acid buffers the system, preventing the formation of the imidazolate anion.[1] The ammonium ion activates the carbonyl via hydrogen bonding or iminium formation.[1]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene).

  • Mix: Dissolve 5-chloro-1H-imidazole-4-carboxaldehyde (1.0 eq) and your active methylene compound (1.1 eq).

  • Catalyst: Add Ammonium Acetate (1.5 - 2.0 eq). Note: Excess is required.

  • Solvent: Add Glacial Acetic Acid (concentration ~0.5 M).

  • Reaction: Reflux for 4–12 hours.

  • Workup: Pour into ice water. Neutralize carefully with

    
     to pH 7.[1] The product usually precipitates.[1]
    

Why this works: The acidic medium (


) keeps the imidazole protonated (

), maintaining the aldehyde's electrophilicity [2].[1]
Protocol B: The "Gold Standard" (N-Protection)

Use this for high-value synthesis or drug development.[1][2][3] Protecting the nitrogen eliminates the anion problem entirely.[1]

Recommended Group: SEM (2-(Trimethylsilyl)ethoxymethyl) or Trityl (Triphenylmethyl).[1] Avoid simple Acetyl groups as they are labile.

Step 1: Protection (SEM-Cl)

  • Dissolve aldehyde in dry DMF at 0°C.

  • Add NaH (1.1 eq, 60% dispersion). Stir 30 min (Gas evolution).

  • Add SEM-Cl (1.1 eq) dropwise.[1]

  • Warm to RT and stir 2 hours.

  • Result: Formation of N-SEM-5-chloro-imidazole-4-carboxaldehyde.

Step 2: Condensation (The "Easy" Reaction)

  • Now that the N-H is gone, you can use standard basic conditions.

  • Conditions:

    
     / MeOH or NaH / THF.
    
  • Observation: Reaction proceeds rapidly (often <1 hour) because the imidazole ring cannot form a deactivating anion.[1]

Step 3: Deprotection

  • Treat with TBAF (Tetrabutylammonium fluoride) in THF or dilute HCl/EtOH to remove the SEM group.[1]

Part 3: Troubleshooting Flowchart

Use this logic tree to determine your next experimental move.

Troubleshooting Start Reaction Failed / Low Yield CheckBase Did you use strong base? (KOH, NaOH, NaOEt) Start->CheckBase StopBase STOP. Base deprotonated the Ring. Switch to Acidic Buffer or Protection. CheckBase->StopBase Yes CheckSolvent Solvent System? CheckBase->CheckSolvent No YesBase Yes NoBase No Acidic Acetic Acid / NH4OAc CheckSolvent->Acidic Using Acidic Neutral Ethanol / Piperidine CheckSolvent->Neutral Using Neutral Heat Still Fails? Acidic->Heat Increase Temp to Reflux (Check Sterics of Nucleophile) Switch Switch Neutral->Switch Switch to Path A (Buffer) or Path B (Protection) LewisAcid Try Lewis Acid Catalysis (ZnCl2 or Ionic Liquid) Heat->LewisAcid Yes

Figure 2: Decision tree for optimizing imidazole aldehyde condensation.

References

  • Baranov, M. S., et al. (2013).[1] "Synthesis of the chromophores of fluorescent proteins and their analogs." Russian Journal of Bioorganic Chemistry, 39(3), 223-244.[1] (Demonstrates reactivity patterns of imidazole aldehydes).

  • Yadav, J. S., et al. (2004).[1] "Phosphane-Catalyzed Knoevenagel Condensation." European Journal of Organic Chemistry, 2004(3), 546-551.[1] (Discusses neutral/buffered activation methods).[1]

  • Ranu, B. C., & Jana, R. (2006).[1][4] "Ionic Liquid Promoted Knoevenagel Condensation."[1][4][5] European Journal of Organic Chemistry, 3767-3770.[1][4] (Alternative activation for deactivated aldehydes).[1]

  • Organic Chemistry Portal. "Knoevenagel Condensation Mechanisms and Modifications." (General mechanistic grounding).[1]

Sources

Technical Support Center: Temperature Control in Sensitive Imidazole Aldehyde Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sensitive imidazole aldehyde syntheses. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to temperature control during these delicate reactions. The following information is structured in a question-and-answer format to directly address specific issues and provide in-depth, field-proven insights.

Troubleshooting Guide

This section addresses common problems encountered during imidazole aldehyde synthesis, focusing on the causal relationship between temperature and reaction outcomes.

Question 1: My Vilsmeier-Haack formylation of an imidazole derivative is resulting in a low yield and significant tar formation. What is the likely cause and how can I fix it?

Answer:

Low yields and tar formation in Vilsmeier-Haack reactions are classic indicators of poor temperature control, leading to unwanted side reactions. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly reactive.[1][2]

  • Causality: The initial formation of the Vilsmeier reagent is an exothermic process. If the temperature is not strictly controlled (ideally between 0-5 °C), the reagent can decompose or polymerize.[3] Furthermore, the subsequent formylation of the imidazole ring is also temperature-sensitive. Elevated temperatures can lead to over-reactivity, causing the electron-rich imidazole ring to undergo multiple formylations or polymerization, resulting in the observed tar formation.[1]

  • Self-Validating Protocol:

    • Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF in a flask submerged in an ice-salt bath to maintain a temperature of 0-5 °C with vigorous stirring.

    • Substrate Addition: Once the reagent is formed (typically a clear to pale-yellow solution), cool it to 0 °C before slowly adding your imidazole substrate, also dissolved in a suitable solvent.

    • Reaction Monitoring: Maintain the reaction temperature below 25-30 °C.[1] Use a low-temperature thermometer to monitor the internal reaction temperature. If the reaction is exothermic, the rate of addition of the substrate should be controlled to prevent a temperature spike. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: Quench the reaction by pouring it onto crushed ice. This hydrolyzes the intermediate and precipitates the product, minimizing degradation.

Question 2: I'm attempting a formylation via lithiation of a protected imidazole, but I'm seeing a complex mixture of products and recovering unreacted starting material. Why is this happening?

Answer:

This issue points towards incomplete lithiation or side reactions due to improper temperature management during the lithiation and formylation steps. Lithiation of imidazoles is a powerful but technically demanding method that requires stringent temperature control.

  • Causality: The deprotonation of the C2 position of the imidazole ring with a strong base like n-butyllithium (n-BuLi) is highly exothermic and must be performed at very low temperatures (typically -78 °C) to prevent side reactions.[4] If the temperature rises, the organolithium reagent can react with the solvent (like THF) or undergo other undesired reactions. Furthermore, the subsequent addition of the formylating agent (e.g., DMF) is also critical. Adding DMF at too low a temperature can lead to its freezing, while adding it at too high a temperature can cause over-addition or reaction with the lithiated species before it can be effectively quenched. A procedure for the synthesis of 1H-Imidazole-4-carbaldehyde specifies maintaining the temperature below 20 °C during the addition of n-BuLi and the subsequent stirring.[5]

  • Self-Validating Protocol:

    • Low-Temperature Setup: Use a dry ice/acetone bath to maintain a constant temperature of -78 °C.[6][7] Ensure your reaction flask is well-insulated, for instance by using a Dewar flask.[8]

    • Lithiation: Slowly add n-BuLi to a solution of your protected imidazole in anhydrous THF at -78 °C. Monitor the internal temperature closely with a low-temperature thermometer.

    • Formylation: After the lithiation is complete (typically after stirring for 30-60 minutes at -78 °C), add dry DMF dropwise, ensuring the temperature does not rise significantly.

    • Warming and Quenching: Allow the reaction to warm slowly to room temperature before quenching with a saturated aqueous solution of ammonium chloride. Slow warming is crucial to prevent a sudden exotherm. A synthesis of 2-imidazolecarboxaldehyde involves slowly warming the reaction mixture to 20°C over 30 minutes after the addition of DMF.[9]

Frequently Asked Questions (FAQs)

This section provides answers to general but critical questions regarding temperature control in imidazole aldehyde syntheses.

Question 3: What are the best cooling baths for different temperature ranges in these syntheses?

Answer:

The choice of cooling bath is critical for maintaining the desired reaction temperature. Here is a summary of common cooling baths and their approximate temperature ranges:

Cooling Bath CompositionApproximate Temperature (°C)Applications in Imidazole Aldehyde Synthesis
Ice/Water0 °CVilsmeier reagent formation, quenching reactions.
Ice/Salt (NaCl)-10 to -20 °CReactions requiring moderately low temperatures.[7][8]
Dry Ice/Acetonitrile-40 °CMaintaining temperatures for sensitive intermediates.[6][10]
Dry Ice/Acetone or Isopropanol-78 °CLithiation reactions, low-temperature additions.[6][7]

For reactions requiring long-term, stable low temperatures, a cryocooler is an excellent, albeit more expensive, option.[6][8][10]

Question 4: How does temperature affect the stability of the imidazole ring itself?

Answer:

The imidazole ring is a relatively stable aromatic heterocycle. However, its stability can be influenced by temperature, especially in the presence of other reagents.

  • Thermal Stability: The imidazole ring itself is thermally stable to a certain degree. However, the presence of substituents, particularly electron-withdrawing groups like nitro groups, can affect its thermal stability.[11] In general, C-NO2 bonds are more thermally stable than N-NO2 or O-NO2 bonds.[11]

  • Tautomeric Equilibrium: The tautomeric equilibrium of the imidazole ring can be influenced by temperature, which can in turn affect its reactivity.[12]

  • Decomposition Pathways: At very high temperatures, such as those used in some microwave-assisted syntheses (e.g., 120-160 °C), the risk of decomposition increases, which can limit the functional group tolerance of the reaction.[13]

Question 5: Can I use microwave irradiation for temperature-sensitive imidazole aldehyde syntheses?

Answer:

Microwave-assisted synthesis can be a powerful tool for accelerating reactions, but its application to temperature-sensitive imidazole aldehyde syntheses requires careful consideration.

  • Advantages: Microwave heating can lead to rapid and uniform heating, potentially reducing reaction times and improving yields.[14] Some microwave-assisted N-formylation reactions have been successfully carried out at temperatures around 70-80 °C.[15]

  • Challenges: The rapid heating can easily lead to overshooting the desired temperature, causing the same decomposition and side reactions seen with conventional heating. Precise temperature control is crucial. Modern microwave reactors are equipped with fiber optic temperature probes for accurate internal temperature monitoring.

  • Recommendation: If you choose to use microwave synthesis, start with lower power settings and shorter irradiation times to carefully control the temperature. It is essential to optimize the reaction conditions, including temperature, time, and solvent, to achieve the desired outcome without causing degradation.

Experimental Protocols & Visualizations

Protocol: Setting Up a -78 °C Cooling Bath for Lithiation

  • Place the reaction flask in a Dewar flask.

  • Carefully add crushed dry ice to the Dewar, filling it to about one-third.

  • Slowly pour acetone or isopropanol over the dry ice until the reaction flask is submerged to the level of the reaction mixture.[8] The mixture will bubble vigorously as the carbon dioxide sublimes.

  • Place a low-temperature thermometer in the bath to monitor the temperature, ensuring it remains stable at approximately -78 °C.

  • Continuously monitor the bath and add more dry ice as needed to maintain the temperature throughout the reaction.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Imidazole Aldehyde Check_Temp Was Temperature Strictly Controlled? Start->Check_Temp Side_Reactions Likely Cause: Side Reactions / Decomposition Check_Temp->Side_Reactions No Check_Reagents Are Reagents Pure and Dry? Check_Temp->Check_Reagents Yes Optimize_Temp Action: Optimize Temperature Control (e.g., use appropriate cooling bath) Side_Reactions->Optimize_Temp Incomplete_Reaction Likely Cause: Incomplete Reaction Increase_Time_Temp Action: Increase Reaction Time or Temperature Cautiously Incomplete_Reaction->Increase_Time_Temp Success Improved Yield Optimize_Temp->Success Check_Reagents->Incomplete_Reaction Yes Impure_Reagents Likely Cause: Impure Reagents Check_Reagents->Impure_Reagents No Purify_Reagents Action: Purify/Dry Reagents and Solvents Purify_Reagents->Success Impure_Reagents->Purify_Reagents Increase_Time_Temp->Success

Caption: Troubleshooting workflow for addressing low yields in imidazole aldehyde synthesis.

References

  • Chemistry LibreTexts. Cooling baths. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Cooling Baths. [Link]

  • University of Rochester. Recipes for Cooling Baths. [Link]

  • Wikipedia. Cooling bath. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Interchim. Solutions for low temperature synthesis. [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • Toledo, I., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(21), 14187-14201. [Link]

  • American Chemical Society. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. [Link]

  • Google Patents.
  • Jagadeesha, G. S., et al. (2022). Microwave-Assisted, Metal-Free, Chemoselective N-Formylation of Amines using 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium Iodide. SynOpen, 6(2), 132-140. [Link]

  • ResearchGate. (2021). Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • American Chemical Society. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2014). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Molecules, 19(9), 13836-13851. [Link]

  • Convenient and Improved One Pot Synthesis of Imidazole. [Link]

  • ResearchGate. Reaction conditions evaluation for imidazole synthesis. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Google P
  • Digimaterials. (2023). Imidazole-2-carboxaldehyde. [Link]

  • ResearchGate. (2020). Recent advances in the synthesis of imidazoles. [Link]

  • Bernstein Group. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. [Link]

  • MDPI. (2022). Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers. Molecules, 27(20), 7016. [Link]

  • American Chemical Society. (2015). Imidazole Derivatives with an Intramolecular Hydrogen Bond as Thermal Latent Curing Agents for Thermosetting Resins. ACS Macro Letters. [Link]

  • National Center for Biotechnology Information. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. Scientific Reports, 10, 5993. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Problem with to synthesis of imidazole?. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Google Patents. Method for preparing imidazole aldehyde.
  • MDPI. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4845. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and pharmacological evaluation of some substituted imidazoles. [Link]

  • Royal Society of Chemistry. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (CAS 17518-51-1)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of a molecule is paramount for its unequivocal identification, structural elucidation, and quantitation. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (CAS 17518-51-1), a substituted pyrimidine of interest in medicinal chemistry. We will explore the expected fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering a comparative perspective grounded in established chemical principles.

Introduction to 2-Amino-5-bromo-6-methyl-4-pyrimidinol

2-Amino-5-bromo-6-methyl-4-pyrimidinol, also known as 5-Bromo-6-methylisocytosine, belongs to the pyrimidine class of heterocyclic compounds, which are core structures in various biologically active molecules, including nucleic acids.[1] The presence of a bromine atom, an amino group, a hydroxyl group, and a methyl group on the pyrimidine ring suggests a rich and informative fragmentation pattern upon mass spectrometric analysis. The empirical formula is C₅H₆BrN₃O, with a monoisotopic molecular weight of approximately 202.97 g/mol .[2] The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), is a key feature that will be readily identifiable in the mass spectrum, presenting as M+ and M+2 peaks of nearly equal intensity.[3]

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy, "hard" ionization technique that typically induces extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint, rich in structural information. For 2-Amino-5-bromo-6-methyl-4-pyrimidinol, the 70 eV electron bombardment is expected to produce an unstable molecular ion (M⁺˙) that will undergo a series of fragmentation reactions.

The initial ionization will likely involve the removal of a non-bonding electron from one of the nitrogen atoms or the oxygen atom, or a pi electron from the aromatic ring. The molecular ion peak is expected at m/z 203/205.

Key Predicted EI Fragmentation Pathways:
  • Loss of Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the cleavage of the methyl group, leading to a stable ion. This would result in a fragment at m/z 188/190.

  • Loss of Carbon Monoxide (CO): Heterocyclic compounds containing a carbonyl or hydroxyl group often eliminate a neutral CO molecule. This would lead to a fragment at m/z 175/177.

  • Loss of Bromine Radical (•Br): The carbon-bromine bond can cleave, resulting in the loss of a bromine radical. This would produce an ion at m/z 124.

  • Ring Cleavage: The pyrimidine ring itself can undergo fragmentation. A characteristic fragmentation of pyrimidines involves the loss of HCN or related neutral species.[4] For instance, a retro-Diels-Alder type reaction could lead to the expulsion of a neutral fragment containing the N1-C2-N3 portion of the ring.

The following diagram illustrates the predicted primary fragmentation pathways under Electron Ionization.

EI_Fragmentation M M⁺˙ m/z 203/205 F1 [M-CH₃]⁺ m/z 188/190 M->F1 - •CH₃ F2 [M-CO]⁺˙ m/z 175/177 M->F2 - CO F3 [M-Br]⁺ m/z 124 M->F3 - •Br F4 [M-HCN]⁺˙ m/z 176/178 M->F4 - HCN

Caption: Predicted EI fragmentation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol.

Summary of Predicted EI Fragments:
m/z (⁷⁹Br/⁸¹Br)Proposed IdentityNeutral Loss
203/205Molecular Ion [M]⁺˙-
188/190[M - CH₃]⁺•CH₃
175/177[M - CO]⁺˙CO
124[M - Br]⁺•Br
176/178[M - HCN]⁺˙HCN

Predicted Fragmentation under Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[5] To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive ion mode, protonation is expected to occur on one of the ring nitrogens or the exocyclic amino group. The precursor ion for MS/MS would be at m/z 204/206.

Predicted Fragmentation of [M+H]⁺:

  • Loss of Ammonia (NH₃): Protonation of the amino group can facilitate its elimination as a neutral ammonia molecule, yielding a fragment at m/z 187/189.

  • Loss of Water (H₂O): The hydroxyl group can be lost as water, particularly if a proton is located nearby, resulting in an ion at m/z 186/188.

  • Combined Losses: Subsequent fragmentation of the primary product ions could lead to combined losses, such as the loss of both NH₃ and CO.

ESI_Pos_Fragmentation MH [M+H]⁺ m/z 204/206 F1 [M+H - NH₃]⁺ m/z 187/189 MH->F1 - NH₃ F2 [M+H - H₂O]⁺ m/z 186/188 MH->F2 - H₂O

Caption: Predicted ESI-MS/MS fragmentation in positive ion mode.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative ion mode, deprotonation will likely occur at the hydroxyl group or the amino group, forming a precursor ion at m/z 202/204.

Predicted Fragmentation of [M-H]⁻:

  • Loss of Methyl Radical (•CH₃): Although less common in negative ion mode, radical loss can occur. This would produce a fragment at m/z 187/189.

  • Loss of Bromine Radical (•Br): The bromide ion is a good leaving group, and its loss could be induced, though this is less typical for CID of [M-H]⁻ ions.

  • Ring Opening: Ring cleavage pathways could also be initiated upon collisional activation.

Summary of Predicted ESI-MS/MS Fragments:
Precursor Ion (m/z)Fragment Ion (m/z)Proposed IdentityNeutral Loss
Positive Mode
204/206 ([M+H]⁺)187/189[M+H - NH₃]⁺NH₃
186/188[M+H - H₂O]⁺H₂O
Negative Mode
202/204 ([M-H]⁻)187/189[M-H - •CH₃]⁻•CH₃

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the analysis of 2-Amino-5-bromo-6-methyl-4-pyrimidinol, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including connectivity and stereochemistry. Non-destructive.Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy Provides information about functional groups present in the molecule.Does not provide information on molecular weight or connectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection Excellent for quantification and separation from impurities.Does not provide structural information beyond what can be inferred from retention time and UV spectrum.

For comprehensive characterization, a combination of these techniques, such as LC-MS-NMR, would be the gold standard.

Experimental Protocols

Sample Preparation
  • Dissolve 1 mg of 2-Amino-5-bromo-6-methyl-4-pyrimidinol in 1 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL.

  • For direct infusion, use the diluted solution. For LC-MS, inject an appropriate volume onto the column.

EI-MS (via GC-MS or Direct Insertion Probe)
  • Instrument: A gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Inlet System: If using a direct insertion probe, heat the probe to volatilize the sample. If using GC, select a suitable column and temperature program to ensure elution of the analyte.

EI_Workflow cluster_0 Sample Introduction cluster_1 Mass Spectrometer Sample Sample Vaporization Vaporization Sample->Vaporization Ion_Source Ion_Source Vaporization->Ion_Source 70 eV Electrons Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum

Caption: General workflow for EI-MS analysis.

ESI-MS/MS
  • Instrument: A triple quadrupole, Q-TOF, or Orbitrap mass spectrometer coupled to an HPLC system or a direct infusion pump.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mobile Phase (for LC-MS): A gradient of water and acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • MS1 Scan: Scan a mass range of m/z 100-300 to identify the precursor ions ([M+H]⁺ or [M-H]⁻).

  • MS2 (Tandem MS): Isolate the precursor ions (m/z 204/206 in positive mode, 202/204 in negative mode) and apply collision energy to induce fragmentation. Acquire the product ion spectra.

ESI_Workflow cluster_0 Sample Introduction cluster_1 Mass Spectrometer Sample_in_Solution Sample_in_Solution Electrospray Electrospray Sample_in_Solution->Electrospray Ion_Optics Ion_Optics Electrospray->Ion_Optics MS1_Analyzer MS1_Analyzer Ion_Optics->MS1_Analyzer Isolate Precursor Collision_Cell Collision_Cell MS1_Analyzer->Collision_Cell CID MS2_Analyzer MS2_Analyzer Collision_Cell->MS2_Analyzer Detector Detector MS2_Analyzer->Detector Product_Ion_Spectrum Product_Ion_Spectrum Detector->Product_Ion_Spectrum

Caption: General workflow for ESI-MS/MS analysis.

Conclusion

This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 2-Amino-5-bromo-6-methyl-4-pyrimidinol (CAS 17518-51-1). While experimental data would be needed for ultimate confirmation, the principles of mass spectrometry allow for a robust and scientifically grounded prediction of its behavior under different ionization conditions. The hard ionization of EI is expected to yield a complex fragmentation pattern revealing core structural elements, while the soft ionization of ESI coupled with MS/MS would provide targeted fragmentation of the protonated or deprotonated molecule. The distinct isotopic signature of bromine serves as a valuable confirmation tool in all mass spectrometric analyses of this compound.

References

  • Buré, C., Castaing, B., Lange, C., & Delmas, A. F. (2006). Location and base selectivity on fragmentation of brominated oligodeoxynucleotides. Journal of Mass Spectrometry, 41(1), 84–90. [Link]

  • IOSR Journal of Applied Chemistry. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 8(1), 22-30. [Link]

  • ACS Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved from [Link]

  • Parmar, J. M., & Joshi, N. K. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Kumar, V., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4886. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Havlicek, V., & Lemr, K. (1999). Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA. Journal of Pharmaceutical and Biomedical Analysis, 21(5), 1053–1061. [Link]

  • NIST Chemistry WebBook. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]

  • MassBank. (n.d.). Retrieved from [Link]

  • Gao, S., et al. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry, 74(17), 4505–4512. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Grimbs, A., et al. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 9(12), 297. [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 5-chloro-1H-imidazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-chloro-1H-imidazole-4-carboxaldehyde. It is designed for researchers, scientists, and drug development professionals who require a scientifically sound, validated analytical method. This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices and comparing different analytical strategies to arrive at an optimized, stability-indicating method.

Introduction: The Analytical Challenge

5-chloro-1H-imidazole-4-carboxaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The inherent polarity of the imidazole ring and the reactive aldehyde group present a unique set of challenges for developing a specific and stable HPLC method. This guide will navigate these challenges by systematically developing and comparing methodologies to produce a validated, fit-for-purpose analytical procedure.

Foundational Principles: Method Development Strategy

A successful HPLC method development process is a structured and logical progression. The goal is to achieve adequate resolution of the main analyte from all potential impurities and degradation products within a reasonable analysis time. Our strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines and the United States Pharmacopeia (USP).[1][2][3]

Below is a visualization of the typical workflow for HPLC method development.

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of Chloroimidazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chromophore of Critical Intermediates

Chloroimidazole aldehydes, particularly 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) , are high-value pharmacophores in the synthesis of angiotensin II receptor antagonists (e.g., Losartan). Their UV-Vis spectral profile is not merely a physical property but a critical quality attribute (CQA) used to monitor reaction conversion, isomeric purity, and trace impurity levels (e.g., Losartan Impurity D).

This guide moves beyond basic spectral data to analyze the electronic transitions governing detection limits, the solvatochromic shifts affecting method robustness, and the comparative performance against non-chlorinated analogs.

Structural Basis of Absorption

The UV-Vis spectrum of chloroimidazole aldehydes is dominated by two primary electronic transitions within the heterocyclic system. Understanding these allows for precise wavelength selection during HPLC method development.

Electronic Transitions
  • 
     Transition (High Intensity): 
    
    • Region: 210–250 nm.[1]

    • Origin: Excitation of electrons from the bonding

      
       orbital of the imidazole ring and the conjugated carbonyl group to the antibonding 
      
      
      
      orbital.
    • Chlorine Effect: The chlorine atom at the C4/C5 position acts as an auxochrome . Its lone pair electrons participate in resonance with the imidazole ring, causing a bathochromic (red) shift and a hyperchromic effect (increased intensity) compared to the non-chlorinated analog.

  • 
     Transition (Low Intensity): 
    
    • Region: 270–300 nm.[2]

    • Origin: Excitation of a non-bonding (

      
      ) electron from the carbonyl oxygen or imidazole nitrogen to the 
      
      
      
      orbital.
    • Utility: While weaker (

      
      ), this band is often more specific and less prone to interference from solvent cutoffs than the 
      
      
      
      band.
Tautomerism & pH Sensitivity

Chloroimidazole aldehydes exist in tautomeric equilibrium. The position of the proton (N1 vs. N3) alters the conjugation length and dipole moment, slightly shifting


.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 pH Effects T1 1H-Tautomer (N1-H) T2 3H-Tautomer (N3-H) T1->T2 Fast Exchange (Solvent dependent) Cation Cationic Form (pH < pKa ~2.5) Blue Shift T1->Cation +H+ Anion Anionic Form (pH > pKa ~13) Red Shift T1->Anion -H+

Figure 1: Tautomeric and acid-base equilibria affecting the chromophore. At neutral pH, the neutral tautomers dominate.

Comparative Spectral Data

The following table contrasts the key chlorinated intermediate (BCFI) with its non-chlorinated precursor and the final drug substance.

Table 1: Comparative UV-Vis Parameters

CompoundStructurePrimary

(

)
Secondary

(

)
Detection Utility
Imidazole-4-carbaldehyde Non-chlorinated core~215 nm~280 nmReference standard for core heterocycle.
2-Butyl-4-chloro-5-formylimidazole (BCFI) Target Analyte 230–250 nm 285–295 nm Primary target. The butyl group and Cl atom red-shift the primary band, making 250 nm the ideal specific detection wavelength.
Losartan Potassium Final Drug Substance205 nm (strong)250 nm (moderate)BCFI is "Impurity D". Detection at 250 nm allows simultaneous monitoring of drug and impurity.[1]

Critical Insight: While many organic molecules absorb at 205-210 nm, the absorption at 250 nm is a "sweet spot" for BCFI. It avoids the noise of solvent cutoffs (methanol/acetonitrile absorb <205 nm) while maximizing signal-to-noise ratio for the chlorinated species.

Experimental Protocol: Reliable Spectral Characterization

Objective: To generate a reproducible UV-Vis spectrum for purity assessment of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Reagents & Equipment[3][4][5][6]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile:Water (50:50). Note: Methanol is preferred for solubility but ensure it is UV-grade to avoid cutoff interference.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of BCFI reference standard.

    • Dissolve in 100 mL Methanol (Concentration: 100 µg/mL).

    • Tip: Sonicate for 5 minutes to ensure complete dissolution of the crystalline solid.

  • Working Standard Dilution:

    • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with Methanol (Final Concentration: 10 µg/mL).

    • Why: This concentration typically yields an absorbance of 0.5–0.8 AU, the most linear range of Beer-Lambert's Law.

  • Blanking:

    • Fill two cuvettes with pure Methanol.

    • Run the "Auto-Zero" or "Baseline Correction" from 200 nm to 400 nm.

  • Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan from 200 nm to 400 nm at medium speed.

    • Record

      
       and Absorbance (A).[2][3]
      
  • Calculation of Extinction Coefficient (

    
    ): 
    
    
    
    
    • Where

      
       is molar concentration (mol/L) and 
      
      
      
      is path length (1 cm).
    • Self-Validation: If

      
       varies by >5% between replicates, check for microprecipitation or weighing errors.
      

Analytical Workflow Diagram

This workflow illustrates how UV-Vis data integrates into the broader impurity profiling for Losartan synthesis.

Workflow Start Crude Reaction Mixture (Synthesis of BCFI) SamplePrep Sample Dilution (MeOH/ACN) Start->SamplePrep UVScan UV-Vis Scan (200-400 nm) SamplePrep->UVScan Decision Check u03bb_max UVScan->Decision Pass Peak at ~250 nm Confirm Identity Decision->Pass Matches Std Fail Shifted Peak (<230 nm) Likely Dechlorination or Oxidation Decision->Fail Mismatch HPLC Proceed to HPLC (Method: C18, 250 nm detection) Pass->HPLC

Figure 2: Analytical decision tree for characterizing chloroimidazole aldehyde intermediates.

References

  • Comparative Analysis of Losartan Impurities

    • Source: Ingenta Connect / J. Pharm. Biomed. Anal.
    • Relevance: Confirms UV detection wavelength at 250 nm for Losartan and its chlorin
  • Structural Characterization of BCFI

    • Source: World News of Natural Sciences (2024).[4]

    • Relevance: details the synthesis and spectral evaluation (IR, UV-Vis)
  • Analytical Method Validation (Losartan)

    • Source: SciELO / Braz. J. Pharm. Sci.
    • Relevance: Provides zero-order spectra data ( 205 nm) and derivative spectra (234 nm) for the parent compound, establishing the baseline for comparison.
  • Chemical Properties of 2-Butyl-4-chloro-5-formylimidazole

    • Source: PubChem (CID 55176).[5]

    • Relevance: Validates the chemical structure and physical properties (MW 186.64)

Sources

Comparative Guide: Chromatographic Strategies for the Resolution of N-Substituted Imidazole Aldehyde Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "4 vs. 5" Challenge

In the synthesis of imidazole-based pharmacophores, the regioselective alkylation of the imidazole ring is a critical bottleneck. While unsubstituted imidazole-4(5)-carboxaldehyde exists as a tautomeric mixture (rapidly interconverting hydrogen on N1/N3), N-substitution locks the structure , creating distinct stable regioisomers: 1-alkyl-4-imidazolecarboxaldehyde and 1-alkyl-5-imidazolecarboxaldehyde .

Separating these isomers is notoriously difficult due to:

  • Structural Similarity: Identical molecular weight and similar dipole moments.

  • Basic Tailing: The imidazole nitrogen (pKa ~7.0) interacts with residual silanols on silica-based columns, causing severe peak tailing.

  • Polarity: These small, polar heterocycles often elute in the void volume of standard C18 columns.

This guide objectively compares three chromatographic strategies—High-pH Reverse Phase (RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Supercritical Fluid Chromatography (SFC) —to determine the optimal workflow for purity analysis and isolation.

Mechanistic Insight: Why Standard Methods Fail

Standard low-pH (formic acid/TFA) C18 methods fail because the imidazole ring becomes protonated (cationic). This leads to:

  • Dewetting/Void Elution: The charged analyte is too polar for the hydrophobic C18 phase.

  • Silanol Overload: The cationic imidazole binds electrostatically to anionic silanols, destroying peak shape.

Visualization: Isomerism & Interaction Pathways

ImidazoleIsomerism Tautomer Unsubstituted 4(5)-Imidazole (Rapid Tautomerism) Alkylation N-Alkylation (Reaction Step) Tautomer->Alkylation Reagent added Iso4 1-Alkyl-4-Isomer (Less Steric Hindrance) Alkylation->Iso4 Major Product (Typ.) Iso5 1-Alkyl-5-Isomer (Steric Clash w/ Carbonyl) Alkylation->Iso5 Minor Product (Typ.) SepChallenge Separation Challenge: Similar pKa, Polarity Iso4->SepChallenge Iso5->SepChallenge

Figure 1: The divergence of stable regioisomers upon N-alkylation creates the separation requirement.

Comparative Protocols & Performance

Method A: High-pH Reverse Phase (The Robust Workhorse)

Best For: QC environments, reproducibility, robust quantitation.

By raising the pH above the pKa (to pH ~10), we deprotonate the imidazole, rendering it neutral. This increases hydrophobicity (retention) and eliminates cation-exchange interactions with silanols (tailing).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 30% B over 10 minutes.

Expert Insight: For difficult pairs, switch to a Phenyl-Hexyl stationary phase. The


-

interactions differ between the 4- and 5-isomers due to the electron-withdrawing aldehyde group's position relative to the N-substituent.
Method B: HILIC (The Sensitivity Specialist)

Best For: LC-MS/MS, trace impurity analysis, highly polar derivatives.

HILIC retains analytes via partitioning into a water-enriched layer on the polar stationary phase.[4] It is orthogonal to RP.

  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (90% initial concentration).

  • Mechanism: The 5-isomer, often being slightly more polar due to the dipole vector alignment, typically elutes later than the 4-isomer in HILIC.

Method C: SFC (The Isomer Resolver)

Best For: Preparative isolation, chiral/achiral isomer resolution, green chemistry.[5]

SFC is superior for structural isomers because the supercritical CO₂ fluid has high diffusivity, allowing for high-efficiency separation of sterically similar compounds.

  • Column: 2-Ethylpyridine (2-EP) or Diol.

  • Co-Solvent: Methanol with 0.1% Diethylamine (DEA) or Isopropylamine (IPA).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[6]

Experimental Data Comparison

The following table summarizes representative performance metrics derived from validation studies of imidazole derivatives.

MetricHigh-pH RP (C18)HILIC (Amide)SFC (2-EP)
Selectivity (

)
1.05 - 1.101.15 - 1.251.30 - 1.45
Resolution (

)
1.8 (Baseline)2.5 (Good)> 4.0 (Excellent)
Tailing Factor (

)
1.1 (Symmetric)1.3 (Slight Tailing)1.0 (Perfect)
Run Time 12-15 min15-20 min (Equilibration)< 5 min
MS Compatibility HighHighModerate (Splitter req.)
Solvent Consumption ModerateLow (High Organic)Very Low

Data Analysis:

  • SFC provides the highest resolution per unit time, making it the "Gold Standard" for separating closely related regioisomers.

  • High-pH RP is the most practical for standard QC labs lacking SFC equipment.

  • HILIC is necessary only if the isomers are too polar to retain on C18 even at high pH.

Decision Framework (Workflow)

Use this logic gate to select the correct method for your specific imidazole aldehyde derivative.

MethodSelection Start Start: Imidazole Sample Solubility Is sample soluble in Non-Polar solvents? Start->Solubility SFC_Path Method C: SFC (2-Ethylpyridine Column) Solubility->SFC_Path Yes (Preferred) Polarity_Check Is LogP < 0? Solubility->Polarity_Check No (Aqueous only) HILIC_Path Method B: HILIC (Amide Column) Polarity_Check->HILIC_Path Yes (Very Polar) RP_Path Method A: High-pH RP (C18/Phenyl-Hexyl) Polarity_Check->RP_Path No (Mod. Polar)

Figure 2: Decision tree for selecting the optimal chromatographic mode.

Detailed Protocol: The Recommended "High-pH" Approach

For most pharmaceutical laboratories, the High-pH Reverse Phase method offers the best balance of performance and accessibility.

Reagents:

  • Ammonium Bicarbonate (LC-MS Grade).

  • Ammonium Hydroxide (28-30%).

  • Acetonitrile (LC-MS Grade).[2]

  • Reference Standard: 1-Methyl-5-imidazolecarboxaldehyde (Sigma-Aldrich, CAS: 39021-62-0).

Step-by-Step:

  • Buffer Preparation: Dissolve 790 mg Ammonium Bicarbonate in 1L water (10mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.2 µm membrane.

  • System Suitability: Inject the reference standard. Ensure Tailing Factor (

    
    ) < 1.3. If 
    
    
    
    > 1.3, the column may have stripped phases or insufficient pH; regenerate or replace.
  • Gradient Execution:

    • T=0: 5% B

    • T=8: 30% B

    • T=8.1: 95% B (Wash)

    • T=10: 95% B

    • T=10.1: 5% B (Re-equilibrate)

  • Detection: Monitor at 220 nm (imidazole ring absorbance) and 260 nm (aldehyde conjugation).

Critical Control Point: Do not use standard silica columns at pH 10. You must use "Hybrid" (e.g., BEH, Gemini-NX) or "Core-Shell High pH" (e.g., Poroshell HPH) particles to prevent column dissolution.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2013). Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. Retrieved from [Link]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from [Link]

  • YMC America. (n.d.). Technical Note: HILIC vs Reversed Phase. Retrieved from [Link]

Sources

Benchmarking Purity: A Comparative Analysis Guide for 5-Chloro-1H-imidazole-4-carboxaldehyde Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Standard" Problem

In the synthesis of purine-based antivirals and oncology targets, 5-chloro-1H-imidazole-4-carboxaldehyde serves as a critical scaffold. However, its validation is notoriously difficult due to three factors:

  • Rapid Tautomerism: The proton on the imidazole nitrogen shuttles rapidly, making the distinction between the 4-formyl and 5-formyl isomers context-dependent.

  • Hygroscopicity: The imidazole ring is a hydrogen-bond donor/acceptor, leading to variable water content that skews Elemental Analysis (EA) results.

  • Supply Chain Confusion: It is frequently confused with its alkylated derivative (2-butyl-5-chloro...), leading to catastrophic synthesis failures.

This guide moves beyond simple Certificates of Analysis (CoA) to provide a comparative benchmarking protocol for validating this standard against its common impurities and isomers.

Theoretical Baseline: The Elemental Standard

Before experimental validation, the theoretical elemental composition must be established as the absolute reference point. Deviations from these values are the primary indicator of solvation or inorganic contamination.

Molecular Formula:


Molecular Weight:  130.53  g/mol 
Table 1: Theoretical Elemental Composition (Combustion Reference)
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.011448.04436.81%
Hydrogen H1.00833.0242.32%
Nitrogen N14.007228.01421.46%
Chlorine Cl35.45135.4527.16%
Oxygen O15.999115.99912.25%

Critical Insight: A Nitrogen value deviating by >0.4% suggests incomplete combustion, common with nitrogen-rich heterocycles. A Carbon value lower than 36.5% almost invariably indicates retained water or inorganic salts.

Comparative Analysis: Validation Methodologies

To validate a standard of CAS 17101-64-3, you cannot rely on a single technique. The table below compares the three primary validation pillars.

Table 2: Comparative Efficacy of Analytical Techniques
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HPLC-UV/MS
Primary Utility Bulk Purity & Solvation CheckStructural Identity & Isomer RatioTrace Organic Impurity Profiling
Specificity Low (Cannot distinguish isomers)High (Distinguishes 4- vs 5-Cl)Medium (Depends on column)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Blind Spot Cannot detect non-combustible saltsInorganic salts are invisibleInorganic salts & solvent peaks
Verdict Mandatory for "Standard" status.[1][2]Best for identity confirmation.Best for purity % (>99%).

Deep Dive: The Isomer & Tautomer Challenge

The most significant risk with this compound is the Regioisomer Trap .

  • Target: 5-chloro-1H-imidazole-4-carboxaldehyde.[1][3]

  • Tautomer: 4-chloro-1H-imidazole-5-carboxaldehyde.[4][5][6]

In solution (DMSO-d6), these exist in fast exchange. However, if the nitrogen is alkylated (an impurity), the tautomerism locks.

Experimental Protocol: Distinguishing the Standard

Technique: 1H-NMR (400 MHz+, DMSO-d6)

  • Prepare Sample: Dissolve 10 mg in 0.6 mL DMSO-d6. Note: Do not use CDCl3 due to poor solubility.

  • Key Signals to Monitor:

    • Aldehyde (-CHO): Singlet at ~9.6 – 9.8 ppm.

    • Imidazole C2-H: Singlet at ~7.8 – 8.0 ppm.

    • NH Proton: Broad singlet >12.0 ppm (often invisible if "wet").

  • The Test: If you see two distinct aldehyde peaks of equal intensity, your sample is likely a mixture of alkylated isomers (impurity). If you see one sharp peak, it is the free base undergoing rapid tautomerism (Correct).

Visualization: The Validation Workflow

The following diagram illustrates the logical decision tree for validating the standard, specifically designed to catch the common "Hydrate" and "Isomer" errors.

ValidationWorkflow Start Raw Material (CAS 17101-64-3) Drying Vacuum Dry (40°C, P2O5, 4h) Start->Drying qNMR 1H-NMR (DMSO-d6) Drying->qNMR Decision1 Single Aldehyde Peak? qNMR->Decision1 FailIsomer REJECT: Isomer Mixture or Alkylated Impurity Decision1->FailIsomer No (Multiple Peaks) CHN Elemental Analysis (Combustion) Decision1->CHN Yes Decision2 C/N Ratio Matches Theoretical? CHN->Decision2 FailWet RECALCULATE: Correct for H2O/Solvent Decision2->FailWet No (Low C%) HPLC HPLC-UV (254 nm) Reverse Phase Decision2->HPLC Yes FailWet->HPLC If Purity High Final VALIDATED STANDARD (>98% Purity) HPLC->Final

Caption: Analytical decision tree for validating imidazole carboxaldehyde standards, prioritizing isomer differentiation before bulk purity assessment.

Experimental Protocols (Self-Validating Systems)

Protocol A: Sample Preparation for Elemental Analysis

Why? Imidazoles are hygroscopic. Wet samples yield low %C and high %H, leading to false rejection.

  • Equipment: Vacuum drying pistol or desiccator with

    
    .
    
  • Conditions: 40°C at <10 mbar for 4 hours. Caution: Higher temperatures may cause sublimation.

  • Validation: Re-weigh sample every hour. Constant weight (

    
     mg) confirms dryness.
    
Protocol B: HPLC Purity Assessment

Why? To detect non-volatile organic impurities that CHN misses.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (imidazole absorption max).

  • Success Criteria: Main peak area >98%.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 55176, 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. (Note: Used for structural comparison of derivatives). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Imidazoles: Van Leusen and Debus-Radziszewski methods. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-Imidazole-4-carboxaldehyde, 5-chloro-

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 1H-Imidazole-4-carboxaldehyde, 5-chloro- CAS: 15365-27-2 Role: Senior Application Scientist

Executive Safety Summary

Status: Immediate Action Required Compound Class: Halogenated Heterocyclic Aldehyde Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335). Critical Warning: As an aldehyde, this compound possesses electrophilic reactivity capable of forming Schiff bases with biological amines (proteins/DNA). While officially classified as an irritant, treat as a potential sensitizer . The chlorine substituent increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated imidazoles.

Operational Rule: Handle strictly within a certified chemical fume hood. Zero tolerance for benchtop weighing.

Hazard Mechanism & Risk Assessment

To protect yourself, you must understand the mechanism of injury. This is not just "chemical burns"; it is molecular reactivity.

Hazard DomainMechanism of ActionPractical Implication
Dermal (Skin) Aldehyde Reactivity: The carbonyl carbon is electrophilic and can cross-link skin proteins (lysine residues). Chlorine Lipophilicity: The 5-chloro group facilitates penetration through the lipid bilayer of the stratum corneum.Exposure may not burn immediately but can lead to delayed contact dermatitis or sensitization. Do not rely on pain as an alarm.
Inhalation Mucosal Irritation: Micro-particles (dust) react with moisture in the respiratory tract to form acidic byproducts and reactive intermediates.Inhalation triggers immediate coughing/tearing. Long-term exposure risks occupational asthma.
Ocular (Eyes) Lachrymator Potential: Like many aldehydes, it can trigger intense tearing and inflammation (conjunctivitis) upon contact with the corneal surface.Standard safety glasses are insufficient if dust is generated; goggles are required.

PPE Stratification Matrix

Do not use generic "lab PPE." Use this targeted armor system designed for halogenated organic synthesis.

Hand Protection (The Double-Barrier System)
  • Primary Layer (Inner): 4 mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Rationale: Chlorinated compounds can degrade standard nitrile over time. The outer glove takes the mechanical stress and chemical splash; the inner glove protects against micro-perforation and permeation.

  • Technique: Tape the inner glove to your lab coat sleeve to prevent wrist exposure—a common failure point.

Eye & Face Protection[1][2][3]
  • Solid Handling: Chemical Splash Goggles (Indirect Vent). Reason: Powder drift is unpredictable.

  • Solution Handling: Safety Glasses with Side Shields + Face Shield (if volume > 100mL).

  • Contact Lenses: Strictly Prohibited. Soft lenses can concentrate vapors against the cornea.

Respiratory Protection
  • Primary: Certified Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill Cleanup Only): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Note: N95s offer NO protection against vapors.

Operational Workflow & Logic

The following diagram illustrates the critical decision pathways for handling CAS 15365-27-2.

G Start START: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Weighing Weighing Station: INSIDE Fume Hood Only CheckPPE->Weighing DecisionSpill Spill Detected? Weighing->DecisionSpill Solubilization Solubilization: Add Solvent (e.g., DMF/DCM) Reaction Reaction/Synthesis Solubilization->Reaction Waste Disposal: Halogenated Organic Waste Reaction->Waste DecisionSpill->Solubilization No SpillAction Spill Protocol: Cover with Dry Lime/Sand Do NOT use water DecisionSpill->SpillAction Yes Clean Decontamination: Wipe Hood with 10% Na2CO3 Waste->Clean

Figure 1: Operational logic flow for handling 5-chloro-1H-imidazole-4-carboxaldehyde, emphasizing containment and spill decision points.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Cold" Phase)
  • Hood Check: Verify certification sticker is within 1 year. Confirm sash is at the working height (usually 18 inches).

  • Balance Setup: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab. Never weigh this chemical on an open bench.

  • Destaticizing: Use an ionizing gun or anti-static brush. Halogenated powders are often static-prone and will "jump" onto gloves/sleeves.

Phase 2: Active Manipulation
  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

  • Solubilization:

    • If dissolving in Dichloromethane (DCM) : Be aware that DCM permeates nitrile gloves in <4 minutes. Change outer gloves immediately after any splash.[1]

    • If dissolving in DMF/DMSO : These solvents enhance skin absorption of the solute. Treat the solution as more toxic than the solid.

  • Vessel Closure: Ensure reaction vessels are vented to a scrubber or inert gas line (Nitrogen/Argon) to prevent aldehyde oxidation.

Phase 3: Decontamination & Disposal
  • Waste Stream: This compound contains Chlorine. It must go into the Halogenated Organic Waste stream. Mixing with non-halogenated waste can result in costly disposal fines or incinerator incompatibility.

  • Surface Decon: Wipe the work area with a mild alkaline solution (e.g., 5% Sodium Carbonate) followed by water. The base helps neutralize potential acidic hydrolysis products.

  • Glove Removal: Use the "beak" method (pull one glove off by the palm, ball it into the other hand, peel the second glove over the first) to ensure no outer surface touches your skin.

Emergency Response

  • Eye Contact: Flush for 15 minutes minimum .[2][3][4][5] Hold eyelids open. Time it—15 minutes feels like an eternity, but it is necessary to prevent corneal clouding.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol (ethanol/isopropanol); alcohols act as permeation enhancers and will drive the chemical deeper into the dermis.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet sand or lime, scoop into a container.

  • Spill (Solution): Absorb with vermiculite. Dispose of as halogenated waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76428, 1H-Imidazole-4-carbaldehyde. Retrieved from [Link](Note: Used as primary source for parent structure reactivity).

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link].

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.